molecular formula C14H19NO5 B15579135 Sanfetrinem CAS No. 135502-34-0; 141316-45-2; 141611-76-9; 156769-21-0

Sanfetrinem

Cat. No.: B15579135
CAS No.: 135502-34-0; 141316-45-2; 141611-76-9; 156769-21-0
M. Wt: 281.30 g/mol
InChI Key: ICFDDEJRXZSWTA-KJFVXYAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sanfetrinem is an orally available tricyclic beta-lactam (trinem) antibiotic, with broad-spectrum activity against gram-positive and gram-negative bacteria. This compound has high stability to many beta-lactamases.
a tricyclic beta-lactam;  GV 104326 is the sodium salt;  structure in first source
orally absorbed hexetil ester of GV-104326
See also: this compound Sodium (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135502-34-0; 141316-45-2; 141611-76-9; 156769-21-0

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid

InChI

InChI=1S/C14H19NO5/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17/h6-9,11,16H,3-5H2,1-2H3,(H,18,19)/t6-,7+,8+,9-,11-/m1/s1

InChI Key

ICFDDEJRXZSWTA-KJFVXYAMSA-N

Origin of Product

United States

Foundational & Exploratory

The Revival of a Carbapenem: A Technical Guide to the Discovery and Development of Sanfetrinem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanfetrinem (B1680756), a tricyclic β-lactam antibiotic of the trinem class, has experienced a remarkable journey from its initial development in the 1990s for respiratory tract infections to its recent repurposing as a promising oral agent for the treatment of tuberculosis (TB). This technical guide provides an in-depth overview of the discovery and development history of this compound and its orally bioavailable prodrug, this compound cilexetil. It details the preclinical and clinical investigations that have shaped our understanding of its mechanism of action, antimicrobial spectrum, pharmacokinetic profile, and therapeutic potential. Particular emphasis is placed on the recent research that has propelled this compound back into the clinical arena as a much-needed oral treatment option for multidrug-resistant tuberculosis.

Discovery and Initial Development

This compound (formerly GV104326) was first synthesized by scientists at Glaxo Wellcome (now GlaxoSmithKline) in the 1990s.[1] It emerged from a research program focused on developing novel carbapenem (B1253116) antibiotics with a broad spectrum of activity and improved stability to β-lactamases. The unique tricyclic structure of the trinem class offered a promising scaffold.

The orally bioavailable prodrug, this compound cilexetil (GV118819), was developed to improve upon the poor oral absorption of the parent compound.[2] Early clinical development in the late 1990s focused on the treatment of community-acquired respiratory tract infections. Phase 2 trials were successfully completed for this indication. However, for commercial reasons, further development was halted before the initiation of Phase 3 trials.[3]

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is the L,D-transpeptidase enzyme, which is crucial for the cross-linking of peptidoglycan, an essential component of the bacterial cell wall.[4] By acylating the active site of this enzyme, this compound prevents the formation of these cross-links, leading to a weakened cell wall and ultimately, cell lysis.

The following diagram illustrates the generalized mechanism of action for β-lactam antibiotics, including this compound.

Beta-Lactam Mechanism of Action This compound This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Protein (L,D-Transpeptidase) This compound->PBP Acyl_Complex Acyl-Enzyme Complex (Inactive) This compound->Acyl_Complex Forms covalent bond CellWall_Synthesis Peptidoglycan Cross-linking PBP->CellWall_Synthesis Catalyzes Acyl_Complex->CellWall_Synthesis Cell_Lysis Bacterial Cell Lysis CellWall_Synthesis->Cell_Lysis Leads to (when inhibited)

Caption: Generalized signaling pathway of β-lactam antibiotics.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria.[5] More recently, its activity against Mycobacterium tuberculosis has been a key focus of research.

Table 1: In Vitro Activity of this compound (MIC90)

OrganismMIC90 (µg/mL)Reference
Staphylococcus aureus (MSSA)0.06[5]
Streptococcus pneumoniae0.125[5]
Streptococcus pyogenes0.008[5]
Escherichia coli0.25[5]
Klebsiella pneumoniae0.5[5]
Mycobacterium tuberculosis1-4[3]
Synergy Studies

Checkerboard assays have been employed to evaluate the synergistic potential of this compound with other antibiotics, particularly in the context of tuberculosis treatment. These studies have shown promising synergistic interactions.

Table 2: In Vitro Synergy of this compound against M. tuberculosis

CombinationFractional Inhibitory Concentration Index (FICI)Interpretation
This compound + Amoxicillin/Clavulanate≤0.5Synergy
This compound + Ethambutol≤0.5Synergy
This compound + Rifampicin≤0.5Synergy
In Vivo Efficacy

The in vivo efficacy of this compound cilexetil has been evaluated in various murine models of infection.

Table 3: In Vivo Efficacy of this compound Cilexetil in a Murine Sepsis Model

PathogenED50 (mg/kg)
Staphylococcus aureus Smith0.09
Staphylococcus aureus 5 (β-lactamase producer)0.71
Streptococcus pyogenes0.08
Escherichia coli C110.28
Pharmacokinetics

Pharmacokinetic studies in mice have provided valuable data on the absorption, distribution, metabolism, and excretion of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg oral dose of this compound Cilexetil)

ParameterPlasmaLung
Cmax (µg/mL)7.601.94
Tmax (h)0.250.25
AUC (µg·h/mL)6.161.52
Half-life (h)0.370.41

Experimental Protocols

Synthesis of this compound (GV104326)

A highly stereoselective and practical total synthesis of this compound has been reported, achieving a ~33% overall yield in nine steps from a commercially available acetoxyazetidinone.[6] A key feature of this synthesis is a diastereoselective protonation of a zinc enolate complex. The following diagram outlines the general synthetic workflow.

This compound Synthesis Workflow Start Acetoxyazetidinone Step1 Step 1: Side Chain Introduction Start->Step1 Step2 Step 2: Cyclization Step1->Step2 Step3 Step 3: Formation of Zinc Enolate Step2->Step3 Step4 Step 4: Diastereoselective Protonation Step3->Step4 Step5 Step 5-8: Further Modifications Step4->Step5 End This compound (GV104326) Step5->End

Caption: Simplified workflow for the total synthesis of this compound.

In Vivo Murine Sepsis Model
  • Animals: Male ICR mice.

  • Infection: Intraperitoneal injection of a bacterial suspension in 5% mucin.

  • Treatment: Oral administration of this compound cilexetil suspended in 0.5% methylcellulose (B11928114) at various doses one hour post-infection.

  • Endpoint: Survival monitored for 7 days, and the 50% effective dose (ED50) calculated.[5]

In Vivo Murine Tuberculosis Model
  • Animals: DHP-1 knockout mice are often used to avoid rapid hydrolysis of β-lactams.

  • Infection: Intranasal inoculation with Mycobacterium tuberculosis.

  • Treatment: Oral administration of this compound cilexetil.

  • Endpoint: Bacterial burden in the lungs determined by colony-forming unit (CFU) counts at various time points.

Checkerboard Synergy Assay
  • Method: A two-dimensional microdilution assay is performed in 96-well plates.

  • Procedure: One antibiotic is serially diluted along the x-axis, and the second antibiotic is serially diluted along the y-axis. Each well is inoculated with a standardized bacterial suspension.

  • Analysis: The minimum inhibitory concentration (MIC) is determined for each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Time-Kill Assay for M. tuberculosis
  • Culture: M. tuberculosis H37Rv is grown in 7H9 broth.

  • Treatment: this compound is added at various concentrations to exponentially growing cultures.

  • Sampling: Aliquots are taken at different time points (e.g., 0, 1, 3, 5, and 7 days).

  • Quantification: Serial dilutions are plated on 7H11 agar (B569324) plates, and colony-forming units (CFU) are counted after incubation.

Repurposing for Tuberculosis and Clinical Development

The urgent need for new, orally bioavailable drugs to treat multidrug-resistant tuberculosis (MDR-TB) has led to the re-evaluation of this compound.[7][8] Its potent in vitro activity against M. tuberculosis, including resistant strains, and its oral bioavailability make it an attractive candidate.[3]

A Phase 2a clinical trial (NCT05388448) was initiated to evaluate the early bactericidal activity (EBA), safety, and pharmacokinetics of this compound cilexetil in adults with drug-susceptible pulmonary tuberculosis.[9] The trial has recently completed enrollment, and results are anticipated in early 2025.[1]

Table 5: this compound Cilexetil Phase 2a Trial (NCT05388448) Design

StageTreatment Arms
Stage 1 This compound cilexetil 1.6 g PO q12hRifampicin 35 mg/kg PO OD
Stage 2 This compound cilexetil 2.4 g PO ODRifampicin 35 mg/kg PO OD

The following diagram illustrates the logical progression of this compound's development for tuberculosis.

This compound for TB Development Logic Unmet_Need Unmet Need for Oral TB Drugs Repurposing Repurposing of this compound Unmet_Need->Repurposing Preclinical_Data Favorable Preclinical Data (In Vitro & In Vivo) Repurposing->Preclinical_Data Phase2a Phase 2a Clinical Trial (NCT05388448) Preclinical_Data->Phase2a EBA_Data Early Bactericidal Activity Data Phase2a->EBA_Data Future_Development Future Phase 2b/3 Trials EBA_Data->Future_Development

Caption: Logical flow of this compound's development for tuberculosis.

Conclusion

This compound represents a compelling example of drug repurposing. Originally developed for a different indication, its unique properties have positioned it as a promising candidate to address the critical global health challenge of tuberculosis. The comprehensive preclinical data, coupled with the ongoing clinical evaluation, will be instrumental in determining the future role of this revived carbapenem in the fight against infectious diseases. The forthcoming results from the Phase 2a trial are eagerly awaited by the scientific and medical communities and will be pivotal in guiding the subsequent stages of its clinical development.

References

Sanfetrinem's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanfetrinem (B1680756), a member of the trinem class of β-lactam antibiotics, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). This targeted disruption of peptidoglycan cross-linking leads to cell wall degradation, osmotic instability, and ultimately, bacterial lysis. This technical guide provides an in-depth analysis of the molecular interactions, quantitative activity, and experimental methodologies used to elucidate the mechanism of this compound against key Gram-positive pathogens.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, mimics the D-Ala-D-Ala substrate of the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). By acylating the active site of these enzymes, this compound effectively blocks the final transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall. This inhibition weakens the cell wall, rendering the bacterium susceptible to osmotic pressure and leading to cell death.

The following diagram illustrates the signaling pathway from PBP inhibition to cell lysis:

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Covalent Binding Transpeptidation Transpeptidation Blocked PBP->Transpeptidation Inhibition Peptidoglycan Peptidoglycan Cross-linking Inhibited Transpeptidation->Peptidoglycan CellWall Weakened Cell Wall Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare this compound Stock Solution D Perform 2-fold Serial Dilutions of this compound Across Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate Wells with Bacterial Suspension B->E C Prepare 96-well Microtiter Plate with Cation-Adjusted Mueller-Hinton Broth C->D D->E F Incubate at 35-37°C for 16-20 hours E->F G Visually Inspect for Turbidity F->G H Determine MIC (Lowest Concentration with No Visible Growth) G->H

Sanfetrinem's In Vitro Efficacy Against Anaerobic Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the in vitro spectrum of activity of sanfetrinem (B1680756), a trinem β-lactam antibiotic, against a range of clinically significant anaerobic bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative susceptibility data and the experimental methodologies employed in its determination.

Introduction

This compound (formerly known as GV104326) is a broad-spectrum β-lactam antibiotic belonging to the trinem class. Its structural features confer stability against many β-lactamases. Understanding its specific activity against anaerobic pathogens is crucial for evaluating its potential therapeutic applications in mixed aerobic/anaerobic infections. This guide summarizes the key findings from foundational in vitro studies.

Quantitative Spectrum of Activity

The in vitro activity of this compound against various anaerobic bacteria has been determined using standardized susceptibility testing methods. The data, primarily derived from the seminal work of Di Modugno et al. (1994), is summarized below. The Minimum Inhibitory Concentration (MIC) is a key measure of a drug's potency, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial strains, respectively.

Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis200.51
Other Bacteroides spp.2012
Clostridium perfringens100.120.25
Other Clostridium spp.100.51
Peptostreptococcus spp.200.250.5
Fusobacterium spp.10≤0.060.12
Prevotella spp.150.250.5
Porphyromonas spp.100.120.25

Experimental Protocols

The determination of this compound's in vitro activity against anaerobic bacteria was conducted following the standardized agar (B569324) dilution method, as recommended by the National Committee for Clinical Laboratory Standards (NCCLS), the precursor to the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for Anaerobic Susceptibility Testing

This reference method involves the incorporation of twofold serial dilutions of the antimicrobial agent into an appropriate agar medium prior to solidification.

3.1.1. Media Preparation:

  • Wilkins-Chalgren agar is the recommended medium for the susceptibility testing of most anaerobic bacteria.

  • The agar is prepared according to the manufacturer's instructions and sterilized.

  • After cooling to 48-50°C in a water bath, serial dilutions of this compound are added to aliquots of the molten agar to achieve the desired final concentrations.

  • The agar-antibiotic mixtures are then poured into sterile Petri dishes and allowed to solidify.

3.1.2. Inoculum Preparation:

  • Bacterial isolates are grown on supplemented blood agar plates in an anaerobic environment for 24-48 hours.

  • Colonies are then suspended in a suitable broth, such as thioglycollate broth, to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

3.1.3. Inoculation and Incubation:

  • The standardized bacterial suspensions are applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator (e.g., a Steers replicator). This allows for the simultaneous testing of multiple isolates.

  • A growth control plate containing no antibiotic is also inoculated.

  • The plates are incubated under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 35-37°C for 48 hours.

3.1.4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar surface. A faint haze or a single colony is disregarded.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the agar dilution method for determining the MIC of this compound against anaerobic bacteria.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Media Prepare Wilkins-Chalgren Agar Plates Incorporate this compound into Agar and Pour Plates Media->Plates Antibiotic Prepare Serial Dilutions of this compound Antibiotic->Plates Inoculation Inoculate Plates with Bacterial Suspensions Plates->Inoculation Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation Incubate Anaerobically at 37°C for 48h Inoculation->Incubation Reading Read Plates for Visible Growth Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC

Agar Dilution Method Workflow

Conclusion

The available in vitro data demonstrates that this compound possesses potent activity against a broad spectrum of anaerobic bacteria, including key clinical pathogens such as Bacteroides fragilis, Clostridium perfringens, and Peptostreptococcus species. Its efficacy, as determined by standardized susceptibility testing methods, suggests its potential utility in treating infections where anaerobic bacteria are implicated. Further clinical investigation is warranted to fully elucidate its therapeutic role.

Sanfetrinem: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sanfetrinem (B1680756) is a potent, broad-spectrum antibiotic belonging to the trinem class of β-lactam antibiotics. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and available pharmacokinetic and pharmacodynamic data. Detailed experimental methodologies for its characterization and assessment of its antimicrobial activity are also presented. This guide is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Identification

This compound is a synthetic tricyclic β-lactam antibiotic. Its core structure consists of a fused azeto[1,2-b]isoindole ring system, which is characteristic of the trinem class.

Chemical Identifiers:

IdentifierValue
IUPAC Name (1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid[1]
CAS Number 156769-21-0[1]
Molecular Formula C₁₄H₁₉NO₅[1][2]
SMILES C--INVALID-LINK--C(=O)O)OC">C@HO[1][2]
InChIKey ICFDDEJRXZSWTA-KJFVXYAMSA-N[1][2]
Synonyms GV-104326, 4α-methoxy trinem[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 281.30 g/mol PubChem[1]
Melting Point Data not available
Aqueous Solubility Data not available
pKa Data not available
XLogP3-AA -0.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 2PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 5PubChem (Computed)[1]

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4] Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.[5][6][7] By inhibiting PBP-mediated cross-linking of peptidoglycan chains, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[8][9]

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by β-lactam antibiotics like this compound.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Und_P Undecaprenyl phosphate Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocation Lipid_II->Translocation Nascent_PG Nascent Peptidoglycan Translocation->Nascent_PG Glycosyltransferase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP activity) PBP Penicillin-Binding Proteins (PBPs) PBP->Nascent_PG This compound Inhibition

Caption: Bacterial peptidoglycan synthesis pathway and inhibition by this compound.

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[10] It is notably stable in the presence of many β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[11]

Gram-Positive Activity: this compound is active against Staphylococcus aureus (including some β-lactamase-producing strains) and Streptococcus pneumoniae (including penicillin-resistant strains).[12]

Gram-Negative Activity: It has shown efficacy against Escherichia coli.[10]

Activity against Mycobacterium tuberculosis: Recent research has highlighted the potential of this compound as a repurposed oral antibiotic for the treatment of tuberculosis.[13][14][15] It has demonstrated activity against intracellular M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[13]

Pharmacokinetics and Pharmacodynamics

This compound itself has poor oral bioavailability. To overcome this, it is often administered as the prodrug this compound cilexetil, which is an ester that is hydrolyzed in the body to release the active this compound molecule.[10]

Animal Pharmacokinetic Data (Mice): Pharmacokinetic studies in mice following oral administration of this compound cilexetil have been reported.[16] These studies are crucial for determining dosage and predicting efficacy in preclinical models of infection.

ParameterThis compound (from oral this compound Cilexetil)This compound Sodium Salt (subcutaneous)Source
Dose (mg/kg) 400200[16]
Administration Route Oral gavageSubcutaneous[16]

Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these studies require access to the full study data and are not fully detailed in the provided search results.

The following diagram illustrates the workflow of this compound cilexetil administration and its conversion to the active form.

Sanfetrinem_Prodrug_Workflow Oral_Admin Oral Administration of This compound Cilexetil Absorption Gastrointestinal Absorption Oral_Admin->Absorption Hydrolysis Esterase-mediated Hydrolysis Absorption->Hydrolysis Active_this compound Active this compound in Circulation Hydrolysis->Active_this compound Target_Site Bacterial Infection Site Active_this compound->Target_Site Inhibition Inhibition of Peptidoglycan Synthesis Target_Site->Inhibition

Caption: Workflow of this compound cilexetil administration and activation.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and purification of this compound are proprietary and not publicly available. However, based on general laboratory practices for similar compounds and available information on its characterization, the following outlines of experimental methodologies can be provided.

Characterization of this compound

6.1.1. Mass Spectrometry

  • Objective: To confirm the molecular weight and elemental composition of this compound.

  • Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can be utilized for the accurate mass determination of this compound.[17]

    • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

    • Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column to separate this compound from any impurities.[17] A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is typically used.[17]

    • Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive or negative ion mode is commonly used. High-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide accurate mass measurements to confirm the elemental formula.

6.1.2. NMR Spectroscopy

  • Objective: To elucidate the chemical structure of this compound and confirm the stereochemistry.

  • Methodology: A suite of NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would be performed.

    • ¹H NMR: To identify the number and types of protons and their neighboring environments.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

    • NOESY/ROESY: To determine the spatial proximity of protons, which is crucial for confirming the relative stereochemistry of the molecule. Saturation Transfer Difference (STD) NMR can be used to study its interaction with target proteins.[18]

Antimicrobial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

  • Methodology: Broth microdilution is a standard method for determining MIC values.

    • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (or another suitable broth for the specific bacteria being tested) in a 96-well microtiter plate.

    • Bacterial Inoculum Preparation: The bacterial strain of interest is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

    • Incubation: The microtiter plate is incubated at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

The following diagram illustrates a general workflow for antimicrobial susceptibility testing.

AST_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Read and Record Results (Visual Inspection or Spectrophotometry) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: General workflow for antimicrobial susceptibility testing (AST).

Conclusion

This compound is a promising trinem antibiotic with a broad spectrum of activity and stability against many β-lactamases. Its chemical structure and mechanism of action are well-characterized within the β-lactam class. While some physicochemical data are not extensively published, its efficacy, particularly with the potential for oral administration via its prodrug, this compound cilexetil, and its activity against challenging pathogens like Mycobacterium tuberculosis, make it a molecule of significant interest for further research and development in the field of infectious diseases. The experimental protocols outlined in this guide provide a foundation for the characterization and evaluation of this compound in a research setting.

References

In Vitro Activity of Sanfetrinem: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antimicrobial spectrum and potency of Sanfetrinem (B1680756) against key clinical isolates, supported by detailed experimental methodologies and mechanistic insights.

Introduction

This compound, a member of the trinem class of β-lactam antibiotics, has demonstrated potent in vitro activity against a broad spectrum of clinically relevant bacteria. As an orally administered compound, its prodrug, this compound cilexetil, offers a potential advantage in treating various infections. This technical guide provides a comprehensive summary of the in vitro activity of this compound against key Gram-positive and Gram-negative clinical isolates, as well as its activity against Mycobacterium tuberculosis. The data presented is compiled from multiple studies to offer a comparative perspective for researchers, scientists, and drug development professionals.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound is summarized below in tables detailing the Minimum Inhibitory Concentration (MIC) values required to inhibit 90% of isolates (MIC90). These values provide a standardized measure of the antibiotic's efficacy against a range of bacterial species.

Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates
Bacterial SpeciesIsolate TypeMIC90 (μg/mL)Comparator Drug(s)Comparator MIC90 (μg/mL)
Streptococcus pneumoniaePenicillin-Susceptible≤0.007 - 0.125Penicillin, Amoxicillin, Cefotaxime, Imipenem, MeropenemSimilar to this compound
Penicillin-Resistant0.5 - ≤1Imipenem, Meropenem≤1
Staphylococcus aureusMethicillin-Susceptible0.06ImipenemMore active than this compound
Methicillin-Resistant (some isolates)0.125 - >128--
Streptococcus pyogenes-0.008--

Data compiled from multiple sources.[1][2][3][4]

Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates
Bacterial SpeciesMIC90 (μg/mL)Comparator Drug(s)Comparator MIC90 (μg/mL)
Escherichia coli0.25--
Klebsiella pneumoniae0.5LevofloxacinMore active than this compound

Data compiled from multiple sources.[1][4]

Table 3: In Vitro Activity of this compound against Mycobacterium tuberculosis
Isolate TypeMIC90 (μg/mL)With Clavulanate (MIC90 μg/mL)Comparator Drug(s)Comparator MIC90 (μg/mL)
Drug-Susceptible, MDR/XDR1 - 40.5 - 2Meropenem2 - 64

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

The following section outlines the typical methodologies employed in the cited studies to determine the in vitro activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of this compound and comparator agents are commonly determined using the broth microdilution method as standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or according to guidelines from regional bodies like the Japanese Society of Chemotherapy.[4]

Typical Broth Microdilution Protocol:

  • Bacterial Isolate Preparation: Clinical isolates are cultured on appropriate agar (B569324) media and incubated. Colonies are then used to prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Antibiotic Dilution: A series of twofold dilutions of this compound and comparator antibiotics are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for many bacteria, Middlebrook 7H9 broth for M. tuberculosis).[6]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under specific conditions (e.g., 37°C for 18-24 hours) appropriate for the growth of the test organism.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

For Streptococcus pneumoniae, the agar dilution method on Mueller-Hinton agar supplemented with 5% horse blood has also been utilized.[2]

Visualizations: Mechanism of Action and Experimental Workflow

To further elucidate the experimental processes and the mechanism of this compound's action, the following diagrams are provided.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a β-lactam antibiotic, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan.[2][8] In Streptococcus pneumoniae, this compound has been shown to have a high affinity for PBP 1a and PBP 2b.[2]

cluster_cell Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (e.g., PBP 1a, PBP 2b) This compound->PBPs Binds to & Inhibits CellWall Peptidoglycan Synthesis PBPs->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of this compound Action.

Experimental Workflow: MIC Determination via Broth Microdilution

The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

start Start prep_iso Prepare Bacterial Isolate Suspension start->prep_iso prep_anti Prepare Serial Dilutions of this compound start->prep_anti inoculate Inoculate Microtiter Plate prep_iso->inoculate prep_anti->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution MIC Workflow.

Conclusion

This compound demonstrates significant in vitro activity against a range of clinically important Gram-positive and Gram-negative bacteria, including drug-resistant strains of Streptococcus pneumoniae and Mycobacterium tuberculosis. Its mechanism of action, typical of β-lactam antibiotics, involves the inhibition of essential penicillin-binding proteins, leading to bacterial cell death. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

Pharmacokinetics of Sanfetrinem in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetics of sanfetrinem (B1680756), a tricyclic β-lactam antibiotic, in various animal models. The information is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical research. This compound is administered orally as the prodrug this compound cilexetil, which is rapidly hydrolyzed to the active parent compound, this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of this compound in mice, rats, and dogs. These data are crucial for inter-species comparison and for predicting the pharmacokinetic profile in humans.

Table 1: Pharmacokinetic Parameters of this compound in Mice following a Single Oral Administration of this compound Cilexetil (10 mg/kg)

ParameterPlasmaLungs
Cmax (µg/mL) 7.601.94
Tmax (h) 0.25Not Reported

Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs

ParameterRatDog
Oral Bioavailability (%) 3215[1]
Terminal Half-life (t½) (IV administration) 12 min[1]35 min[1]
Plasma Protein Binding (%) ~67[1]14-18[1]
Primary Route of Excretion >90% in urine[1]>90% in urine[1]

Experimental Protocols

This section details the methodologies for key in vivo pharmacokinetic experiments. The following is a representative protocol for a single-dose oral pharmacokinetic study in rats, synthesized from established preclinical research practices.

Single-Dose Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral administration of this compound cilexetil in rats.

Animals:

  • Species: Sprague-Dawley rats

  • Sex: Male and/or female

  • Weight: 200-250 g

  • Acclimatization: Animals are acclimatized for at least one week prior to the study.

  • Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water are provided ad libitum. Animals are fasted overnight before dosing.

Drug Formulation and Administration:

  • Test Article: this compound cilexetil

  • Vehicle: A suitable vehicle, such as a suspension in 0.5% methylcellulose.

  • Dose: A specific dose, for example, 10 mg/kg body weight.

  • Route of Administration: Oral gavage.

Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Collection Site: Typically from the jugular vein or tail vein.

  • Anticoagulant: Blood is collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is a common method for quantifying drug concentrations in plasma.[1][2][3]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then analyzed.

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibrated standard curve.

Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

  • Parameters Calculated:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞)

    • Elimination half-life (t½)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

Visualizations

The following diagrams illustrate the metabolic pathway of this compound cilexetil and a typical experimental workflow for a pharmacokinetic study.

Metabolic Pathway of this compound Cilexetil

metabolic_pathway Sanfetrinem_Cilexetil This compound Cilexetil (Prodrug) This compound This compound (Active Drug) Sanfetrinem_Cilexetil->this compound Hydrolysis (Intestinal Wall) Metabolite1 Open beta-lactam ring derivative (GV173923) This compound->Metabolite1 Metabolism Metabolite2 Dimeric compound (GV196359) This compound->Metabolite2 Metabolism

Caption: Metabolic conversion of the prodrug this compound cilexetil.

Experimental Workflow for an Animal Pharmacokinetic Study

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Formulation Animal_Acclimatization->Dose_Preparation Animal_Fasting Overnight Fasting Dose_Preparation->Animal_Fasting Dosing Oral Gavage Dosing Animal_Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Analysis Bioanalysis (HPLC-MS/MS) Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Analysis Sample_Analysis->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: A typical workflow for a preclinical pharmacokinetic study.

Discussion

The available data indicate that this compound cilexetil is rapidly absorbed and converted to the active compound this compound in animal models. The oral bioavailability varies between species, being moderate in rats and lower in dogs.[1] The relatively short half-life observed after intravenous administration in both rats and dogs suggests that the drug is cleared from the systemic circulation relatively quickly.[1] The primary route of elimination is renal, with over 90% of the administered dose being excreted in the urine in both rats and dogs.[1]

The metabolism of this compound leads to the formation of at least two metabolites: an open beta-lactam ring derivative and a dimeric compound.[1] Studies in rats have highlighted the significant role of the intestinal epithelium in the pre-systemic hydrolysis of the prodrug to the active this compound.

The provided experimental protocol for a single-dose oral pharmacokinetic study in rats offers a standardized framework for conducting such research. Adherence to detailed and consistent methodologies is critical for generating reliable and reproducible pharmacokinetic data. The use of sensitive bioanalytical techniques like HPLC-MS/MS is essential for the accurate quantification of drug concentrations in biological matrices.

Further research is warranted to fill the existing gaps in the pharmacokinetic profile of this compound, particularly concerning oral administration in rats and dogs, and to investigate its disposition in other relevant animal species such as non-human primates. A more complete understanding of the pharmacokinetics of this compound across multiple species will be invaluable for its continued development and for optimizing its therapeutic use.

References

Methodological & Application

Sanfetrinem: Detailed Synthesis and Purification Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis and purification of Sanfetrinem, a potent trinem antibiotic. this compound demonstrates broad-spectrum antibacterial activity and is of significant interest in the development of new anti-infective therapies. The following sections outline the key synthetic pathways, purification methodologies, and analytical characterization techniques for this compound.

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as (1R,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-1,2,5,6,7,8,8a,8b-octahydroazeto[2,1-a]isoindole-4-carboxylic acid, is a multi-step process that has been described in patent literature. The core of the synthesis involves the construction of the characteristic tricyclic β-lactam structure.

A key synthetic route involves the condensation of (3S,4R)-4-acetoxy-3-[1(R)-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one with 2-methoxy-2-cyclohexen-1-one. This is followed by a hydrogenation step to yield the saturated tricyclic core. The detailed procedures for the synthesis of this compound and its prodrug, this compound cilexetil, are outlined in patents WO 94/21637 and WO 92/03437, respectively.

Synthetic Pathway Overview

Sanfetrinem_Synthesis A (3S,4R)-4-acetoxy-3-[1(R)-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one C Condensation A->C B 2-methoxy-2-cyclohexen-1-one B->C D Hydrogenation C->D Intermediate E This compound D->E

Caption: High-level overview of the this compound synthesis pathway.

Experimental Protocols

Synthesis of this compound Intermediate

Objective: To synthesize the core tricyclic intermediate of this compound through a condensation reaction.

Materials:

  • (3S,4R)-4-acetoxy-3-[1(R)-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one

  • 2-methoxy-2-cyclohexen-1-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve (3S,4R)-4-acetoxy-3-[1(R)-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 2-methoxy-2-cyclohexen-1-one in anhydrous THF to the reaction mixture.

  • To this mixture, add a solution of LiHMDS in THF dropwise over a period of 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude condensation product.

Hydrogenation to this compound Core

Objective: To reduce the double bond in the intermediate to form the saturated tricyclic core of this compound.

Materials:

  • Crude condensation product from the previous step

  • Ethyl acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply

Procedure:

  • Dissolve the crude condensation product in ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Transfer the mixture to a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound core structure.

Purification Protocols

Purification of the final this compound compound is critical to ensure high purity for research and potential clinical applications. The primary method employed is chromatography.

Flash Chromatography

Objective: To purify the crude this compound product.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography)

  • Solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol)

Procedure:

  • Prepare a silica gel column in the chosen solvent system.

  • Dissolve the crude this compound in a minimal amount of the elution solvent.

  • Load the sample onto the column.

  • Elute the column with the solvent system, gradually increasing the polarity if a gradient is used.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Purification Workflow

Sanfetrinem_Purification A Crude this compound B Flash Chromatography A->B C Fraction Collection B->C D Purity Analysis (TLC/HPLC) C->D E Pooling of Pure Fractions D->E Identify Pure Fractions F Solvent Evaporation E->F G Purified this compound F->G

Application Notes and Protocols for In Vivo Efficacy Testing of Sanfetrinem

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sanfetrinem is a tricyclic β-lactam antibiotic belonging to the trinem class. Its prodrug, this compound cilexetil, is orally bioavailable and demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] This document provides detailed protocols for establishing murine models of systemic and respiratory infections to evaluate the in vivo efficacy of this compound. The described models include a Staphylococcus aureus sepsis model, a Streptococcus pneumoniae respiratory tract infection model, and a specialized Mycobacterium tuberculosis respiratory infection model. These models are crucial for preclinical assessment of this compound's pharmacokinetic and pharmacodynamic properties and its therapeutic potential.

Data Presentation

Table 1: In Vitro Susceptibility of Bacterial Strains to this compound
Bacterial SpeciesStrainMIC90 (μg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible0.06[1]
Streptococcus pyogenes-0.008[1]
Streptococcus pneumoniae-0.125[1]
Mycobacterium tuberculosisH37Rv1.5 (in 7H9 broth)[1]
Mycobacterium tuberculosisClinical Isolates (MDR/XDR)1-4[2]
Table 2: In Vivo Efficacy of this compound Cilexetil in Murine Sepsis Model
PathogenStrainED50 (mg/kg)Comparator ED50 (mg/kg)Reference
Staphylococcus aureusSmith0.09Cefdinir: 0.88, Amoxicillin: 10.1[3]
Staphylococcus aureus5 (β-lactamase producing)0.71Cefdinir: 3.28, Amoxicillin: 1.28[3]
Streptococcus pyogenes-0.08Cefdinir: 0.53, Amoxicillin: 0.17[3]
Escherichia coliC110.28Cefdinir: 1.74[3]
Escherichia coli311 (β-lactamase producing)0.66Cefdinir: 1.45[3]
Table 3: Pharmacokinetic Parameters of this compound in Mice After a Single 10 mg/kg Oral Dose of this compound Cilexetil
ParameterPlasmaLungsReference
Cmax (μg/mL)7.601.94[3]
Tmax (h)0.25-[3]
AUC (μg·h/mL)--
T1/2 (h)--

Experimental Protocols

Protocol 1: Murine Sepsis Model for Staphylococcus aureus

This protocol details the induction of a systemic infection (sepsis) in mice to evaluate the protective efficacy of this compound cilexetil.

Materials:

  • Staphylococcus aureus strain (e.g., Smith, or a clinical isolate)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Saline containing 5% mucin

  • Male ICR mice (18-22 g)

  • This compound cilexetil

  • Vehicle for oral administration (e.g., 0.5% metholose)

  • Syringes and needles for injection and oral gavage

Procedure:

  • Inoculum Preparation:

    • Culture S. aureus on TSA plates overnight at 37°C.

    • Inoculate a single colony into TSB and incubate overnight at 37°C with shaking.

    • Wash the bacterial cells with saline and resuspend in saline with 5% mucin to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final concentration should be determined in preliminary studies to induce mortality in untreated mice within 3 days.

  • Infection:

    • Inject mice intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.

  • Treatment:

    • Prepare a suspension of this compound cilexetil in the vehicle at various concentrations.

    • One hour after infection, administer a single oral dose of this compound cilexetil or vehicle to groups of mice (n=10 per group).

  • Monitoring and Endpoint:

    • Monitor the survival of the mice for 7 days.

    • Calculate the 50% effective dose (ED50) using the Probit method.[4]

Murine_Sepsis_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bact S. aureus Culture and Inoculum Preparation infection Intraperitoneal Infection of Mice prep_bact->infection prep_drug Prepare this compound Cilexetil Suspension treatment Oral Administration of this compound Cilexetil (1h post-infection) prep_drug->treatment infection->treatment monitoring Monitor Survival for 7 Days treatment->monitoring analysis Calculate ED50 (Probit Method) monitoring->analysis Respiratory_Infection_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_endpoints Endpoints prep_bact S. pneumoniae Culture and Inoculum Preparation infection Intranasal Inoculation of Anesthetized Mice prep_bact->infection prep_drug Prepare this compound Cilexetil Suspension treatment Oral Administration of this compound Cilexetil (starting 24h post-infection) prep_drug->treatment infection->treatment endpoint1 Protective Efficacy: Monitor Survival for 7 Days Calculate ED50 treatment->endpoint1 endpoint2 Bacterial Eradication: Euthanize at Time Points Quantify Lung CFU treatment->endpoint2 Tuberculosis_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bact M. tuberculosis Culture and Inoculum Preparation infection Intratracheal Infection of DHP-1 KO Mice prep_bact->infection prep_drug Prepare this compound Formulations treatment Administer Treatment (Oral or SC) from Day 9-14 prep_drug->treatment infection->treatment endpoint Euthanize at Day 15 treatment->endpoint quantify Quantify Lung CFU on 7H11 Agar endpoint->quantify

References

Application Notes and Protocols for Determining Sanfetrinem MIC Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods for determining the Minimum Inhibitory Concentration (MIC) values of Sanfetrinem (B1680756), a trinem carbapenem (B1253116) antibiotic. The protocols are based on established antimicrobial susceptibility testing (AST) standards.

Disclaimer: this compound is an antibiotic that was investigated and is now being repurposed for new indications. As of the latest review, specific MIC interpretive breakpoints (i.e., Susceptible, Intermediate, Resistant) and quality control (QC) ranges for this compound have not been officially established by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data and protocols provided herein are for research and informational purposes. Interpretation of this compound MIC values should be performed with caution, and it is recommended to establish internal quality control measures.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro activity of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria, as reported in scientific literature. These values are typically presented as MIC50 and MIC90, representing the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Gram-Positive Aerobes
Staphylococcus aureus (Methicillin-Susceptible)90-0.06[1][2]
Staphylococcus aureus (Methicillin-Resistant)--8->32[2]
Streptococcus pneumoniae (Penicillin-Susceptible)168-≤0.007[2]
Streptococcus pneumoniae (Penicillin-Resistant)168-0.5[2][3]
Streptococcus pyogenes--0.008[1]
Enterococcus faecium (Ampicillin-Resistant)1916-64 (range)-[4]
Gram-Negative Aerobes
Escherichia coli--0.25[1]
Klebsiella pneumoniae--0.5[1]
Enterobacter cloacae (AmpC-derepressed)-4-8 (range)-[5]
Citrobacter freundii (AmpC-derepressed)-4-8 (range)-[5]

Experimental Protocols

Two standard methods for determining MIC values are provided below: Broth Microdilution and Agar (B569324) Dilution. These protocols are based on general guidelines for carbapenem susceptibility testing.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., sterile distilled water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Plate incubator (35 ± 1°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to the instability of β-lactams in solution, freshly prepare a stock solution of this compound on the day of the experiment.

    • Calculate the required amount of this compound powder based on its potency.

    • Dissolve the powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a starting concentration of 640 µg/mL.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This will create a gradient of this compound concentrations.

    • Reserve one column for a growth control (no antibiotic) and one for a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to each well (except the sterility control wells). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plates and incubate at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

Workflow for Broth Microdilution MIC Determination

BrothMicrodilutionWorkflow Broth Microdilution Workflow prep_this compound Prepare fresh this compound stock solution prep_plates Prepare serial dilutions in 96-well plates prep_this compound->prep_plates inoculate Inoculate plates with bacterial suspension prep_plates->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC as lowest concentration with no visible growth incubate->read_mic qc Perform Quality Control with reference strains read_mic->qc

Caption: Workflow for this compound MIC determination using the broth microdilution method.

Protocol 2: Agar Dilution Method

This method involves incorporating this compound into an agar medium upon which bacteria are then inoculated.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculum replicating device (e.g., Steers replicator)

  • Plate incubator (35 ± 1°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a fresh stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of this compound dilutions in a suitable solvent at 10 times the final desired concentrations.

    • Add 2 mL of each this compound dilution to 18 mL of molten MHA to create a series of plates with twofold dilutions of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation:

    • Using an inoculum replicating device, spot the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 1°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Workflow for Agar Dilution MIC Determination

AgarDilutionWorkflow Agar Dilution Workflow prep_this compound Prepare fresh this compound stock solution prep_agar Prepare MHA with serial dilutions of this compound prep_this compound->prep_agar inoculate Spot-inoculate agar plates with bacterial suspension prep_agar->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC as lowest concentration with no visible growth incubate->read_mic qc Perform Quality Control with reference strains read_mic->qc

Caption: Workflow for this compound MIC determination using the agar dilution method.

Quality Control

As official this compound MIC ranges for standard QC strains are not available, it is recommended to include well-characterized carbapenem-susceptible and resistant strains in each run to ensure the assay is performing as expected. Standard ATCC strains recommended for carbapenem susceptibility testing include:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Staphylococcus aureus ATCC® 29213™

It is advisable to test these strains in parallel with other carbapenems for which QC ranges are established (e.g., meropenem, imipenem) to monitor the consistency and accuracy of the testing procedure. Laboratories should establish their own internal acceptable ranges for this compound against these QC strains based on historical data.

References

Application Notes and Protocols for Sanfetrinem Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem (B1680756) is a trinem β-lactam antibiotic, administered orally as the prodrug this compound cilexetil.[1][2] Originally developed in the 1990s, its initial clinical development for respiratory tract infections was halted before Phase 3 trials.[2] Recently, this compound has been repurposed and is under investigation as a potential treatment for tuberculosis, demonstrating activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][3][4][5] As of late 2025, there are no established, standardized clinical susceptibility testing breakpoints for this compound from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the U.S. Food and Drug Administration (FDA).[6][7][8]

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound based on methods described in the scientific literature. The primary methods covered are broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the disk diffusion method.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound

The following tables summarize MIC data for this compound against various bacterial species as reported in research studies. It is crucial to note that these are not clinical breakpoints for interpreting susceptibility but rather research findings.

Table 1: this compound MICs for Selected Gram-Negative Bacteria [1][9]

Bacterial SpeciesStrain CharacteristicsThis compound MIC (µg/mL)
Enterobacter cloacaeAmpC-inducible/basal0.12 - 2
Enterobacter cloacaeAmpC-derepressed4 - 8
Citrobacter freundiiAmpC-derepressed4 - 8
Acinetobacter sp.Carbapenem-hydrolyzing enzyme8
Serratia marcescensSme-1 β-lactamase>64
Pseudomonas aeruginosaIMP-1 β-lactamase>64

Table 2: this compound MICs for Mycobacterium tuberculosis [2]

Strain TypeThis compound MIC Range (µg/mL)
Drug-susceptible, MDR, and XDR clinical isolates (MIC90)1 - 4
M. tuberculosis H37Rv (in 7H9 broth)1.5
M. tuberculosis H37Rv (intracellular, THP-1 cells)0.5

Experimental Protocols

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria

  • Middlebrook 7H9 broth for Mycobacterium tuberculosis[2][3]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. Further dilutions should be made in the appropriate sterile broth (e.g., CAMHB).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.

    • Add 50 µL of the this compound working solution to the first well of each row to be tested and mix.

    • Perform serial twofold dilutions by transferring 50 µL from each well to the subsequent well in the row. Discard 50 µL from the last well. This will result in 50 µL of varying antibiotic concentrations in each well.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will further dilute the antibiotic concentration by half to the final desired test concentrations.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the plates at 35-37°C. Incubation times will vary depending on the organism (e.g., 18-24 hours for most bacteria, longer for slow-growing organisms like M. tuberculosis).

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Disk Diffusion Method (Kirby-Bauer)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[10]

Materials:

  • This compound-impregnated disks (concentration to be determined based on research needs)

  • Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)[10]

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile forceps or disk dispenser

  • Incubator

  • Ruler or caliper

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.[10]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension.[10] Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[10]

  • Application of Antibiotic Disks: Using sterile forceps or a disk dispenser, place the this compound-impregnated disk onto the surface of the inoculated agar plate.[10] Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.

  • Interpretation of Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).[11] Since there are no established CLSI breakpoints for this compound, the interpretation of these zone diameters would be for research and comparative purposes only.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare 0.5 McFarland Bacterial Inoculum start->inoculum plates Prepare Serial Dilutions in 96-Well Plate stock->plates inoculate Inoculate Wells with Bacterial Suspension plates->inoculate inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Procedure cluster_analysis Analysis start Start inoculum Prepare 0.5 McFarland Bacterial Inoculum start->inoculum swab Swab MHA Plate for Confluent Growth inoculum->swab place_disk Place this compound Disk on Agar Surface swab->place_disk incubate Incubate Plate (e.g., 37°C, 18-24h) place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Kirby-Bauer disk diffusion method.

References

High-performance liquid chromatography (HPLC) analysis of Sanfetrinem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Sanfetrinem using High-Performance Liquid Chromatography (HPLC) with UV detection. The method described herein is intended for the quantification of this compound in bulk drug substance and for use as a stability-indicating assay.

Introduction

This compound is a broad-spectrum, orally available tricyclic beta-lactam antibiotic of the trinem class.[1] It demonstrates activity against both Gram-positive and Gram-negative bacteria and is noted for its stability against many beta-lactamases.[1] Accurate and precise analytical methods are crucial for the quality control of this compound during drug development and manufacturing. This application note details a proposed reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The protocol also outlines procedures for forced degradation studies to establish the stability-indicating nature of the method, in accordance with ICH guidelines.

Experimental Protocols

Proposed HPLC Method

A stability-indicating HPLC method was developed to quantify this compound and to separate it from potential degradation products. The following chromatographic conditions are proposed and should be validated before routine use.

Chromatographic Conditions:

ParameterRecommended Value
HPLC System Quaternary Gradient HPLC with UV/Vis or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 6.0, 20 mM) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 298 nm
Run Time 20 minutes

Reagent and Sample Preparation:

  • Phosphate Buffer (pH 6.0, 20 mM): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with a dilute potassium hydroxide (B78521) solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in the ratio of 20:80 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation (for Assay): Prepare a sample solution of the bulk drug substance in the mobile phase to obtain a theoretical concentration of 50 µg/mL.

Method Validation Protocol

The proposed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

  • System Suitability: Inject the standard solution (e.g., 50 µg/mL) six times. The %RSD for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 1.5.

  • Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance. The aim is to achieve 10-30% degradation.

    • Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N HCl at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase.

    • Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH at 60°C for 1 hour. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase.

    • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% hydrogen peroxide at room temperature for 4 hours. Dilute with the mobile phase.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a solution of the heat-treated sample in the mobile phase.

    • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a solution of the light-exposed sample in the mobile phase.

    Analyze all stressed samples by the proposed HPLC method. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.

  • Linearity: Analyze a series of at least five concentrations of this compound over the range of 1-100 µg/mL. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (% Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day Precision): Analyze the same sample on two different days by two different analysts. The %RSD between the results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), pH of the buffer (±0.2 units), and column temperature (±2°C). The system suitability parameters should remain within the acceptable limits.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min)-~6.5
%RSD of Retention Time≤ 2.0%< 1.0%
%RSD of Peak Area≤ 2.0%< 1.5%
Theoretical Plates> 2000> 5000
Tailing Factor≤ 1.5~1.2

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (n=3)
1Example Value
10Example Value
25Example Value
50Example Value
75Example Value
100Example Value
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 3: Accuracy (% Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% Mean Recovery
80%40Example ValueExample Valuerowspan="3">Example Value
100%50Example ValueExample Value
120%60Example ValueExample Value

Table 4: Precision Data

PrecisionConcentration (µg/mL)Peak Area (n=6)%RSD
Repeatability 50Example Values≤ 2.0%
Intermediate Precision 50Example Values≤ 2.0%

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD Example Value
LOQ Example Value

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation reagents->standard_prep sample_prep Sample Solution Preparation reagents->sample_prep injection Inject Samples & Standards standard_prep->injection sample_prep->injection hplc_system HPLC System Setup (Column, Flow Rate, Temp) hplc_system->injection detection UV Detection at 298 nm injection->detection chromatogram Obtain Chromatograms detection->chromatogram integration Peak Integration chromatogram->integration calculation Quantification & System Suitability Calculation integration->calculation

Caption: Workflow for the HPLC analysis of this compound.

Forced Degradation Study Logic

G cluster_stress Stress Conditions acid Acid Hydrolysis (0.1 N HCl, 60°C) analysis Analyze by Proposed HPLC Method acid->analysis base Base Hydrolysis (0.1 N NaOH, 60°C) base->analysis oxidation Oxidation (3% H2O2, RT) oxidation->analysis thermal Thermal (105°C, Solid) thermal->analysis photo Photolytic (UV Light, Solid) photo->analysis This compound This compound Drug Substance This compound->acid This compound->base This compound->oxidation This compound->thermal This compound->photo evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Logic for the forced degradation study of this compound.

References

Application Note: High-Throughput Identification of Sanfetrinem and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the identification and semi-quantitative analysis of the antibiotic sanfetrinem (B1680756) and its major metabolites in biological matrices. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high selectivity and throughput, making it suitable for drug metabolism and pharmacokinetic (DMPK) studies in a drug development setting. The primary metabolites, formed via hydrolysis of the β-lactam ring and subsequent dimerization, are baseline-resolved from the parent compound and can be confidently identified based on their characteristic mass fragmentation patterns.

Introduction

This compound is a broad-spectrum antibiotic belonging to the trinem class of β-lactam antibiotics. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Early identification of metabolites is a critical step in the drug development pipeline to assess the potential for pharmacologically active or toxic byproducts. Mass spectrometry is an indispensable tool for these studies due to its high sensitivity, selectivity, and ability to provide structural information. This note provides a detailed protocol for the analysis of this compound and its key metabolites, the open β-lactam ring derivative (GV173923) and a dimeric compound (GV196359), which have been identified in preclinical studies[1].

Experimental

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of this compound and its metabolites from plasma samples.

Protocol:

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to resolve the parent drug from its more polar metabolites.

LC Parameters:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.

MS Parameters:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions:

The following table summarizes the proposed MRM transitions for this compound and its metabolites. Note: Exact m/z values may vary slightly depending on the instrument and calibration.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound282.1154.115
This compound282.1110.125
Metabolite 1 (GV173923)300.1172.118
Metabolite 1 (GV173923)300.1128.128
Metabolite 2 (GV196359)563.2282.120
Metabolite 2 (GV196359)563.2154.135

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the analysis of calibration standards.

CompoundConcentration (ng/mL)Mean Peak Area% Accuracy% CV
This compound1
10
100
1000
Metabolite 11
10
100
1000
Metabolite 21
10
100
1000

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation (14,000 x g, 10 min) precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution (Mobile Phase A) evaporation->reconstitution injection Autosampler Injection reconstitution->injection lc_separation C18 Reversed-Phase LC Separation injection->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Overview of the experimental workflow for this compound metabolite analysis.

Proposed Metabolic Pathway of this compound

metabolic_pathway This compound This compound Metabolite1 Metabolite 1 (GV173923) Open β-lactam ring This compound->Metabolite1 Hydrolysis Metabolite2 Metabolite 2 (GV196359) Dimer Metabolite1->Metabolite2 Dimerization

Caption: Proposed primary metabolic pathway of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive and selective approach for the identification and semi-quantification of this compound and its major metabolites. The protocol is straightforward and can be readily implemented in a drug discovery and development environment to support DMPK studies. This methodology will aid researchers in gaining a comprehensive understanding of the metabolic profile of this compound, which is essential for its continued development and potential clinical applications.

References

Evaluating the Intracellular Efficacy of Sanfetrinem: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for evaluating the intracellular activity of Sanfetrinem, a promising oral β-lactam antibiotic. The following protocols and data presentation guidelines are designed to assist researchers in the preclinical assessment of this compound against intracellular pathogens, particularly Mycobacterium tuberculosis (Mtb).

Data Presentation

Quantitative data from intracellular activity assays should be summarized for clear comparison.

Table 1: Intracellular Activity of this compound Against M. tuberculosis

Assay TypeCell LineM. tuberculosis StrainParameterThis compound Value (µg/mL)Comparator Drug (Value, µg/mL)Reference
Intracellular MICTHP-1H37RvMICTHP10.5Meropenem (MIC90 = 2-64)[1][2]
Extracellular MIC7H9 BrothH37RvMIC7H91.5Meropenem (MIC90 = 2-64)[1][2]
Broad Spectrum Activity-Drug-Susceptible & MDR/XDR IsolatesMIC901-4Meropenem (MIC90 = 2-64)[1][2]

Experimental Protocols

Intracellular Susceptibility Assay (Macrophage Infection Model)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against intracellular bacteria, using a macrophage model.

Objective: To determine the potency of this compound against M. tuberculosis residing within macrophages.

Materials:

  • THP-1 human monocytic cell line

  • M. tuberculosis H37Rv

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Control antibiotics (e.g., Rifampicin)

  • 7H10 agar (B569324) plates

  • Sterile water

  • 96-well cell culture plates

Procedure:

  • Macrophage Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.

    • Seed 5 x 104 cells per well in a 96-well plate.

    • Induce differentiation into macrophages by adding PMA to a final concentration of 20 ng/mL.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

    • Wash the adherent macrophages with fresh RPMI-1640 to remove PMA.

  • Bacterial Infection:

    • Prepare a single-cell suspension of M. tuberculosis H37Rv.

    • Infect the differentiated THP-1 macrophages at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophages).

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells with fresh medium to remove extracellular bacteria.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in RPMI-1640.

    • Add the drug dilutions to the infected macrophages.

    • Include a no-drug control and a positive control antibiotic.

    • Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.

  • Assessment of Bacterial Viability:

    • After incubation, lyse the macrophages with sterile water.

    • Prepare serial dilutions of the cell lysate.

    • Plate the dilutions on 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in CFU compared to the no-drug control.

Intracellular_Susceptibility_Workflow cluster_prep Cell & Bacteria Preparation cluster_infection Infection & Treatment cluster_analysis Analysis start Start culture_thp1 Culture THP-1 Monocytes start->culture_thp1 differentiate Differentiate with PMA culture_thp1->differentiate infect_cells Infect Macrophages (MOI 1:1) differentiate->infect_cells prepare_mtb Prepare M. tuberculosis Suspension prepare_mtb->infect_cells wash_extracellular Wash Extracellular Bacteria infect_cells->wash_extracellular add_drug Add this compound Dilutions wash_extracellular->add_drug incubate_treatment Incubate (4 days) add_drug->incubate_treatment lyse_cells Lyse Macrophages incubate_treatment->lyse_cells plate_lysate Plate Lysate on 7H10 Agar lyse_cells->plate_lysate incubate_plates Incubate Plates (3-4 weeks) plate_lysate->incubate_plates count_cfu Count CFU incubate_plates->count_cfu determine_mic Determine MIC count_cfu->determine_mic end End determine_mic->end

Workflow for Intracellular Susceptibility Assay.
Time-Kill Kinetics Assay

This protocol evaluates the bactericidal activity of this compound over time against intracellular bacteria.

Objective: To characterize the rate at which this compound kills intracellular M. tuberculosis.

Materials:

  • Same as for the Intracellular Susceptibility Assay.

Procedure:

  • Macrophage Infection and Drug Treatment:

    • Follow steps 1 and 2 from the Intracellular Susceptibility Assay protocol.

    • Treat the infected macrophages with a fixed concentration of this compound (e.g., 2x, 4x, and 8x the MIC).

    • Include a no-drug control.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 24, 48, 72, and 96 hours) post-drug addition, lyse the macrophages from triplicate wells for each condition.

    • Prepare serial dilutions of the cell lysates.

    • Plate the dilutions on 7H10 agar.

  • CFU Enumeration and Data Analysis:

    • Incubate the plates and count the CFUs as previously described.

    • Plot the log10 CFU/mL versus time for each this compound concentration.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis start Start infect_macrophages Infect Macrophages start->infect_macrophages add_this compound Add Fixed Concentrations of this compound infect_macrophages->add_this compound time_points Sample at Time Points (0, 24, 48, 72, 96h) add_this compound->time_points lyse_and_plate Lyse Cells & Plate Lysate time_points->lyse_and_plate For each time point incubate_and_count Incubate Plates & Count CFU lyse_and_plate->incubate_and_count plot_data Plot log10 CFU/mL vs. Time incubate_and_count->plot_data determine_activity Determine Bactericidal Activity plot_data->determine_activity end End determine_activity->end

Workflow for Time-Kill Kinetics Assay.
Checkerboard Synergy Assay

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic interactions between this compound and other antibiotics.

Objective: To identify potential synergistic drug combinations with this compound against intracellular M. tuberculosis.

Materials:

  • Same as for the Intracellular Susceptibility Assay.

  • A second antibiotic for combination testing.

Procedure:

  • Macrophage Infection:

    • Follow step 1 and 2 from the Intracellular Susceptibility Assay protocol.

  • Drug Combination Treatment:

    • Prepare serial dilutions of this compound and the second antibiotic in a 96-well plate to create a checkerboard matrix of concentrations.

    • Add the drug combinations to the infected macrophages.

    • Include controls for each drug alone.

  • Assessment of Bacterial Viability:

    • Incubate the plate and assess bacterial viability as described in the Intracellular Susceptibility Assay (steps 4 and 5).

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each drug combination.

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI values as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: No interaction (additive or indifferent)

      • FICI > 4.0: Antagonism

Synergy_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis start Start infect_macrophages Infect Macrophages start->infect_macrophages prepare_drugs Prepare Serial Dilutions of this compound & Drug B infect_macrophages->prepare_drugs add_combinations Add Drug Combinations (Checkerboard) prepare_drugs->add_combinations incubate Incubate add_combinations->incubate assess_viability Assess Bacterial Viability (CFU) incubate->assess_viability calculate_fici Calculate FICI assess_viability->calculate_fici determine_interaction Determine Synergy/Antagonism calculate_fici->determine_interaction end End determine_interaction->end

Workflow for Checkerboard Synergy Assay.

Mechanism of Action and Signaling

This compound, like other β-lactam antibiotics, is known to inhibit the synthesis of the bacterial cell wall peptidoglycan.[3] This action is particularly relevant for intracellular pathogens as it can lead to bactericidal activity within the host cell. The intracellular efficacy of this compound suggests good penetration into macrophages and stability in the intracellular environment. Recent studies indicate that this compound displays strong synergistic interactions with antibiotics such as amoxicillin (B794) and rifampicin.[4]

Sanfetrinem_Mechanism cluster_host_cell Macrophage cluster_bacteria Intracellular M. tuberculosis Sanfetrinem_ext Extracellular this compound Sanfetrinem_int Intracellular this compound Sanfetrinem_ext->Sanfetrinem_int Cellular Uptake PBP Penicillin-Binding Proteins (PBPs) Sanfetrinem_int->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes Lysis Bacterial Lysis PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall maintains CellWall->Lysis Loss of integrity leads to

Simplified Mechanism of Intracellular Action.

References

Application Notes and Protocols: Sanfetrinem in Combination Therapy with Clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem (B1680756) is a trinem β-lactam antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][3] While this compound is stable to many common β-lactamases, its efficacy can be compromised by certain types, such as functional group 2f and class B metallo-β-lactamases.[4][5] Clavulanic acid is a potent inhibitor of a wide range of class A β-lactamase enzymes.[4][6] The combination of this compound with clavulanate is a strategic approach to enhance the activity of this compound, particularly against bacteria that produce clavulanate-susceptible β-lactamases. This document provides detailed application notes, experimental protocols, and available data on the synergistic potential of this combination therapy.

Mechanism of Action and Rationale for Combination

This compound, as a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, leading to its covalent acylation of the active site of PBPs. This inactivation of PBPs blocks the cross-linking of the peptidoglycan chains, thereby inhibiting cell wall synthesis and leading to bacterial cell death.

Clavulanic acid, by itself, possesses weak antibacterial activity.[6] Its primary role is to act as a "suicide inhibitor" of β-lactamase enzymes. It binds to the active site of the β-lactamase, preventing the enzyme from hydrolyzing and inactivating this compound. This protective action allows this compound to reach its PBP targets in higher concentrations and exert its bactericidal effect. The synergistic effect is most pronounced in bacteria where resistance to this compound is mediated by β-lactamases that are susceptible to clavulanate inhibition.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various clinically relevant bacterial isolates, as reported in the literature. This data provides a baseline for understanding the standalone efficacy of this compound.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)≤ 0.060.12
Streptococcus pneumoniae (Penicillin-susceptible)0.0150.03
Streptococcus pneumoniae (Penicillin-resistant)0.51
Escherichia coli0.120.5
Klebsiella pneumoniae0.060.25

Note: Data compiled from multiple sources. Actual MICs can vary depending on the specific strain and testing methodology.

Synergistic Activity of this compound and Clavulanate against Mycobacterium tuberculosis

Significant research has been conducted on the combination of this compound and clavulanate for the treatment of tuberculosis. The data below demonstrates the enhancement of this compound's activity in the presence of clavulanate.

OrganismThis compound MIC90 (µg/mL)This compound + Clavulanate MIC90 (µg/mL)Fold-change in MIC90
Mycobacterium tuberculosis (Multi-drug resistant)2-40.5-24-fold increase in activity

Data from a study on a panel of M. tuberculosis clinical isolates.[3][6]

Data Gap: There is a notable lack of publicly available, detailed quantitative data (e.g., checkerboard or time-kill synergy studies) on the combination of this compound and clavulanate against common β-lactamase-producing bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The protocols provided in the following sections are intended to enable researchers to generate such data.

Mandatory Visualizations

Sanfetrinem_Clavulanate_Mechanism Combined Mechanism of Action cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Clavulanate Clavulanate Beta_Lactamase β-Lactamase Enzyme Clavulanate->Beta_Lactamase Inhibits Cell_Wall Peptidoglycan Cell Wall PBP->Cell_Wall Synthesizes Beta_Lactamase->this compound Hydrolyzes (Inactivates) Lysis Cell Lysis & Death Cell_Wall->Lysis Weakened wall leads to

Caption: Combined mechanism of this compound and clavulanate.

Checkerboard_Assay_Workflow Checkerboard Assay Workflow Start Start Prepare_Drugs Prepare serial dilutions of This compound (Drug A) and Clavulanate (Drug B) Start->Prepare_Drugs Dispense_Drugs Dispense Drug A horizontally and Drug B vertically in a 96-well plate Prepare_Drugs->Dispense_Drugs Add_Inoculum Add standardized bacterial inoculum to each well Dispense_Drugs->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_MIC Determine MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret Interpret results: Synergy (FICI ≤ 0.5) Additive (0.5 < FICI ≤ 1) Indifference (1 < FICI ≤ 4) Antagonism (FICI > 4) Calculate_FICI->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.

Experimental Protocols

Checkerboard Synergy Assay

This method is used to determine the in vitro synergy of this compound and clavulanate by calculating the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • This compound powder

  • Clavulanate potassium powder

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Drug Stock Solutions:

    • Prepare stock solutions of this compound and clavulanate in an appropriate solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration of 10 mg/mL.

    • Further dilute the stock solutions in CAMHB to create working solutions at four times the highest desired final concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • In the first column, add 50 µL of the this compound working solution to the wells in each row. Perform a two-fold serial dilution across the plate from column 1 to 10.

    • In the first row, add 50 µL of the clavulanate working solution to the wells in each column. Perform a two-fold serial dilution down the plate from row A to G.

    • This creates a matrix of decreasing concentrations of both drugs.

    • Column 11 should contain only the serial dilutions of this compound to determine its MIC alone.

    • Row H should contain only the serial dilutions of clavulanate to determine its MIC alone.

    • Include a growth control well (inoculum only) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = FIC of this compound + FIC of Clavulanate where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Clavulanate = (MIC of Clavulanate in combination) / (MIC of Clavulanate alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Synergy Assay

This assay provides a dynamic picture of the bactericidal or bacteriostatic effect of the drug combination over time.

Materials:

  • This compound and clavulanate stock solutions

  • CAMHB

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

  • Incubator with shaking capabilities (37°C)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with the following conditions:

      • Growth Control (no drug)

      • This compound alone (at a clinically relevant concentration, e.g., 0.5x MIC or 1x MIC)

      • Clavulanate alone (at a fixed concentration, e.g., 2 or 4 µg/mL)

      • This compound + Clavulanate (at the same concentrations as the individual drug tubes)

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

  • Interpretation of Results:

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is defined as < 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The combination of this compound and clavulanate holds therapeutic promise, particularly for infections caused by bacteria that produce clavulanate-susceptible β-lactamases. The provided protocols for checkerboard and time-kill assays offer a robust framework for researchers to evaluate the synergistic potential of this combination against a wide range of bacterial pathogens. While data for M. tuberculosis is encouraging, further research is needed to establish the efficacy of this combination against other clinically important bacteria. The methodologies outlined in this document will be instrumental in generating the necessary data to guide future drug development and clinical applications.

References

Application Notes and Protocols: Assays for Measuring Sanfetrinem's Binding to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem is a broad-spectrum, orally administered trinem antibiotic. Its bactericidal activity stems from the inhibition of penicillin-binding proteins (PBPs), essential enzymes in the final stages of bacterial cell wall biosynthesis. The affinity of this compound for various PBPs is a critical determinant of its antimicrobial spectrum and potency. These application notes provide detailed methodologies for quantifying the binding of this compound to PBPs, enabling researchers to assess its efficacy and understand its mechanism of action.

The primary methods described herein are competitive binding assays utilizing a fluorescently labeled penicillin derivative, BOCILLIN™ FL. These assays are sensitive, non-radioactive, and can be adapted for high-throughput screening.

I. Competitive PBP Binding Assay using Fluorescent Penicillin (BOCILLIN™ FL)

This method determines the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin derivative (BOCILLIN™ FL) to a specific PBP (IC50). This IC50 value is a measure of the binding affinity of this compound for that PBP.

A. Principle

The assay is based on the competition between unlabeled this compound and fluorescently labeled BOCILLIN™ FL for the active site of a PBP. The amount of fluorescent signal is inversely proportional to the binding of this compound. By measuring the fluorescence at various concentrations of this compound, an IC50 value can be determined.

B. Experimental Workflow

PBP_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis PBP_prep Prepare Bacterial Membranes or Purified PBPs Sanfetrinem_prep Prepare Serial Dilutions of this compound Pre_incubation Pre-incubate PBPs with this compound PBP_prep->Pre_incubation Bocillin_prep Prepare BOCILLIN™ FL Working Solution Sanfetrinem_prep->Pre_incubation Bocillin_incubation Add BOCILLIN™ FL and Incubate Bocillin_prep->Bocillin_incubation Pre_incubation->Bocillin_incubation SDS_PAGE SDS-PAGE Separation Bocillin_incubation->SDS_PAGE Imaging Fluorescence Imaging SDS_PAGE->Imaging Quantification Densitometry and IC50 Calculation Imaging->Quantification

Caption: Workflow for the competitive PBP binding assay.

C. Detailed Protocol

1. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest (e.g., Streptococcus pneumoniae) to mid-log phase.

  • Harvest cells by centrifugation.

  • Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • Resuspend the cells in the same buffer and lyse them using a French press or sonication.

  • Remove unbroken cells and debris by low-speed centrifugation.

  • Collect the membrane fraction by high-speed centrifugation.

  • Wash the membrane pellet and resuspend in a suitable buffer for storage at -70°C.

  • Determine the protein concentration of the membrane preparation.

2. Competitive Binding Assay:

  • In microcentrifuge tubes, combine the bacterial membrane preparation (containing a standardized amount of PBP) with increasing concentrations of this compound.

  • Include a control tube with no this compound (for maximum BOCILLIN™ FL binding) and a blank with no membranes.

  • Pre-incubate the mixtures for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow this compound to bind to the PBPs.

  • Add a fixed concentration of BOCILLIN™ FL to each tube.

  • Incubate for a further period (e.g., 10 minutes) at the same temperature to allow BOCILLIN™ FL to bind to any available PBPs.

  • Stop the reaction by adding an equal volume of SDS-PAGE sample buffer and heating at 100°C for 3 minutes.

3. SDS-PAGE and Fluorescence Detection:

  • Separate the proteins in the samples by SDS-polyacrylamide gel electrophoresis.

  • After electrophoresis, visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager with appropriate excitation and emission wavelengths for the fluorophore on BOCILLIN™ FL.

4. Data Analysis:

  • Quantify the fluorescence intensity of the band corresponding to the PBP of interest in each lane using densitometry software.

  • Plot the percentage of BOCILLIN™ FL binding (relative to the control with no this compound) against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that reduces the fluorescence intensity by 50%, by fitting the data to a suitable dose-response curve.

II. Quantitative Data: this compound PBP Binding Affinity

The following tables summarize the 50% inhibitory concentrations (IC50s) of this compound for the penicillin-binding proteins of various Streptococcus pneumoniae strains.[1][2] This data is crucial for understanding the antibacterial profile of this compound against both penicillin-susceptible and resistant pneumococci.

Table 1: IC50s (µg/ml) of this compound for PBPs of Penicillin-Susceptible S. pneumoniae R6 [1][2]

PBPIC50 (µg/ml)
1a0.03
1b>128
2x0.25
2a>128
2b0.25
30.03

Table 2: IC50s (µg/ml) of this compound for PBPs of Intermediately Penicillin-Resistant S. pneumoniae 4387 [1][2]

PBPIC50 (µg/ml)
1a0.06
1b>128
2x0.5
2a>128
2b0.12
30.12

Table 3: IC50s (µg/ml) of this compound for PBPs of Penicillin-Resistant S. pneumoniae 4411 [1][2]

PBPIC50 (µg/ml)
1a0.06
1b>128
2x2
2a>128
2b0.25
30.25

III. Logical Relationship of PBP Inhibition and Bacterial Resistance

The affinity of this compound for specific PBPs directly correlates with its activity against strains with varying levels of penicillin resistance. In susceptible strains, high affinity for essential PBPs like PBP1a and PBP3 leads to potent bactericidal activity. In resistant strains, which often have altered PBPs, the ability of this compound to effectively bind to crucial PBPs like PBP1a and PBP2b is key to overcoming resistance.[1][2]

PBP_Inhibition_Resistance cluster_drug_action Drug Action cluster_bacterial_response Bacterial Response cluster_resistance Resistance Mechanism This compound This compound PBP_Binding Binding to Essential PBPs (e.g., PBP1a, PBP2b, PBP3) This compound->PBP_Binding High Affinity This compound->PBP_Binding Maintains Affinity for key altered PBPs Inhibition Inhibition of Peptidoglycan Synthesis PBP_Binding->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis Susceptibility Bacterial Susceptibility Lysis->Susceptibility Altered_PBPs Altered PBPs in Resistant Strains Altered_PBPs->PBP_Binding Reduced Affinity for some β-lactams

Caption: this compound's mechanism and its effect on resistant bacteria.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers investigating the interaction of this compound with bacterial penicillin-binding proteins. By employing these methods, scientists can further elucidate the mechanisms of action and resistance, aiding in the development of novel antimicrobial strategies. The competitive binding assay using BOCILLIN™ FL is a robust and adaptable method for determining the PBP affinity of this compound and other β-lactam antibiotics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of Sanfetrinem

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sanfetrinem (B1680756) and its orally active prodrug, this compound cilexetil. The information provided is intended to assist in overcoming challenges related to its oral bioavailability during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to enable oral administration of this compound?

The primary strategy for oral delivery of this compound is the use of its ester prodrug, this compound cilexetil.[1] this compound itself, like many carbapenems, has very high polarity, which leads to poor oral absorption. The cilexetil ester moiety increases the lipophilicity of the molecule, facilitating its absorption across the gastrointestinal tract. Following absorption, the prodrug is hydrolyzed by esterases to release the active this compound.

Q2: What are the known challenges associated with the oral bioavailability of this compound cilexetil?

Previous clinical studies with this compound cilexetil have reported "variable bioavailability".[2] While the exact causes for this variability are not fully elucidated in the public domain, potential factors could include:

  • Food Effects: The presence and type of food can significantly influence the bioavailability of orally administered drugs, including some β-lactam antibiotics.[3][4][5]

  • Gastrointestinal pH: The stability of carbapenems can be pH-dependent, and variations in gastric and intestinal pH among individuals could affect the degradation of the prodrug before absorption.

  • Enzymatic Hydrolysis: The conversion of this compound cilexetil to this compound is dependent on the activity of esterase enzymes.[6] Inters-individual differences in the expression and activity of these enzymes in the intestine and liver could lead to variable rates of activation. Human carboxylesterases, such as hCE1 and hCE2, are known to be involved in the metabolism of many ester prodrugs.[7]

  • Intestinal Transporters: The absorption of drugs can be influenced by various uptake and efflux transporters in the intestinal wall.[8][9][10][11][12] The extent to which this compound cilexetil interacts with these transporters is an area for investigation.

  • Formulation: The dissolution rate and release characteristics of the this compound cilexetil formulation can impact its absorption.

Q3: What formulation strategies can be considered to improve the oral bioavailability of this compound cilexetil?

Beyond the initial prodrug design, several formulation strategies can be explored to enhance the consistency and extent of oral absorption of this compound cilexetil:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic prodrugs.[4]

  • Permeation Enhancers: The inclusion of excipients that can transiently increase the permeability of the intestinal epithelium may enhance drug absorption.

  • Polymeric Nanocarriers: Encapsulating the prodrug in polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and potentially offer controlled release.

  • Enteric Coating: To protect the acid-labile carbapenem (B1253116) from degradation in the stomach, an enteric-coated formulation that releases the drug in the higher pH environment of the small intestine is a viable strategy.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro and in vivo experiments aimed at evaluating and improving the oral bioavailability of this compound cilexetil.

Issue Potential Causes Troubleshooting Steps
High variability in plasma concentrations in animal studies. - Inconsistent dosing volume or technique.- Food effects.- Differences in gut microbiome or physiology among animals.- Ensure accurate and consistent oral gavage technique.- Standardize the fasting and feeding schedule of the animals.- House animals under identical conditions to minimize physiological variations.
Low apparent permeability (Papp) in Caco-2 cell assays. - Poor solubility of the compound in the assay buffer.- Efflux by transporters like P-glycoprotein (P-gp) expressed on Caco-2 cells.- Instability of the compound in the assay medium.- Assess the solubility of this compound cilexetil in the assay buffer and consider the use of co-solvents if necessary.- Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If efflux is high, co-administer with a known P-gp inhibitor.- Analyze the stability of the compound in the assay medium over the course of the experiment.
Incomplete conversion of this compound cilexetil to this compound in vivo. - Low activity of esterase enzymes in the animal model.- Rapid elimination of the intact prodrug.- Investigate the esterase activity in the plasma and relevant tissues of the animal model.- Analyze plasma samples for both the prodrug and the active drug to determine the conversion ratio.
Degradation of the compound during sample analysis. - Instability of the β-lactam ring in the biological matrix or during sample processing.- Ensure samples are processed quickly and stored at appropriate low temperatures.- Use a validated analytical method with appropriate stabilizers if necessary.

Data Presentation

Preclinical Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of this compound after a single oral administration of this compound cilexetil to mice.

Parameter Value Units Reference
Dose (this compound Cilexetil)10mg/kg[13]
Cmax (this compound in Plasma)7.60µg/mL[13]
Tmax (this compound in Plasma)0.25h[13]
AUC (this compound in Plasma)6.16µg·h/mL[13]
Cmax (this compound in Lung)1.94µg/g[13]

Experimental Protocols

In Vivo Oral Bioavailability Study in Mice (Example Protocol)

This protocol provides a general framework for assessing the oral bioavailability of this compound cilexetil in a murine model.

  • Animal Model: Male ICR mice (or other appropriate strain), 8-10 weeks old.

  • Housing and Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation before the experiment.

  • Dosing:

    • Fast the mice overnight (approximately 12 hours) with free access to water.

    • Prepare a suspension of this compound cilexetil in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a single oral dose of this compound cilexetil (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-dosing.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Analytical Method: HPLC-Tandem Mass Spectrometry for this compound in Plasma

A detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma has been developed and validated. The key aspects of such a method would include:

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) is a common and effective method for extracting small molecules from plasma.

  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of such compounds. The mobile phase would likely consist of a mixture of acetonitrile and water with a modifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.

  • Validation: The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Visualizations

Signaling Pathways and Experimental Workflows

Sanfetrinem_Prodrug_Activation cluster_GI_Tract Gastrointestinal Tract cluster_Systemic_Circulation Systemic Circulation This compound Cilexetil (Oral) This compound Cilexetil (Oral) Absorption Absorption This compound Cilexetil (Oral)->Absorption Increased lipophilicity This compound Cilexetil (in Enterocytes) This compound Cilexetil (in Enterocytes) Absorption->this compound Cilexetil (in Enterocytes) Active this compound Active this compound This compound Cilexetil (in Enterocytes)->Active this compound Esterase Hydrolysis Therapeutic Effect Therapeutic Effect Active this compound->Therapeutic Effect

Troubleshooting_Workflow Start Start Variable_Bioavailability Variable Bioavailability Observed Start->Variable_Bioavailability Investigate_Food_Effect Conduct Food Effect Study Variable_Bioavailability->Investigate_Food_Effect Assess_Formulation Evaluate Formulation (Dissolution, Stability) Variable_Bioavailability->Assess_Formulation Characterize_Metabolism Characterize Enzymatic Hydrolysis (in vitro) Variable_Bioavailability->Characterize_Metabolism Investigate_Transporters Caco-2 Bidirectional Transport Assay Variable_Bioavailability->Investigate_Transporters Optimize_Formulation Optimize Formulation (e.g., SEDDS, Enteric Coating) Investigate_Food_Effect->Optimize_Formulation Assess_Formulation->Optimize_Formulation Characterize_Metabolism->Optimize_Formulation Investigate_Transporters->Optimize_Formulation End End Optimize_Formulation->End

References

Optimizing Sanfetrinem Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sanfetrinem (B1680756) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound cilexetil oral suspension appears non-homogenous. How can I ensure consistent dosing?

A1: this compound cilexetil is a prodrug often administered orally as a suspension. Achieving a uniform suspension is critical for accurate dosing.

  • Vehicle Selection: A common vehicle for oral administration in mice is 0.5% methylcellulose (B11928114) (metholose).[1] This helps to increase the viscosity and keep the compound suspended.

  • Preparation Technique:

    • Weigh the required amount of this compound cilexetil powder.

    • Levigate the powder with a small amount of the vehicle to create a smooth paste. This helps to break down clumps.

    • Gradually add the remaining vehicle while continuously stirring or vortexing.

    • Ensure the suspension is vortexed thoroughly immediately before each gavage to re-suspend the particles.

  • Particle Size: If available, using a micronized form of the drug powder can improve suspension stability.

Q2: I am not observing the expected therapeutic efficacy in my murine infection model. What are the potential causes and solutions?

A2: Several factors can contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.

  • Drug Formulation and Administration:

    • Inconsistent Suspension: As mentioned in Q1, ensure your oral suspension is homogenous.

    • Gavage Technique: Improper oral gavage can lead to administration into the lungs instead of the stomach, or incomplete dosing. Ensure personnel are properly trained.

  • Pharmacokinetics:

    • Prodrug Conversion: this compound cilexetil is a prodrug that needs to be converted to the active form, this compound. While generally efficient, factors in your specific animal model could affect this conversion.

    • Dosage: The reported 50% effective doses (ED50) in murine models vary depending on the pathogen. For example, against S. aureus Smith, the ED50 is 0.09 mg/kg, while for a respiratory infection with penicillin-susceptible S. pneumoniae, it is 0.18 mg/kg.[1][2] Review your dosage in the context of the specific pathogen's susceptibility (MIC).

    • Timing of Administration: In murine septicemia models, treatment is often administered one hour after infection.[1] The timing of your dosing relative to the infection onset is crucial.

  • Pathogen Resistance:

    • MIC Testing: Confirm the Minimum Inhibitory Concentration (MIC) of your bacterial strain against this compound. This compound has potent activity against many gram-positive and gram-negative bacteria, but resistance can occur.[1] For instance, its activity is lower against some methicillin-resistant S. aureus strains and K. pneumoniae.[1]

    • Beta-Lactamase Production: While this compound is stable against many β-lactamases, some, like metallo-β-lactamases, can confer resistance.[3][4]

Q3: What is the recommended starting dose for this compound cilexetil in a murine model?

A3: The optimal dose will depend on the infection model and the pathogen. However, based on published studies, here are some reference points:

  • Pharmacokinetic Studies: A single oral dose of 10 mg/kg has been used in mice to determine plasma and lung concentrations.[1]

  • Efficacy Studies (Septicemia): ED50 values for various pathogens after a single oral dose have been reported to be as low as 0.08 mg/kg for S. pyogenes and 0.09 mg/kg for S. aureus.[1]

  • Efficacy Studies (Respiratory Infection): In a murine model of S. pneumoniae respiratory infection, an ED50 of 0.18 mg/kg was observed.[2] Doses of 10 mg/kg and 50 mg/kg have been used to study the reduction of bacterial counts in the lungs.[1]

It is advisable to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q4: How stable is this compound and its oral suspension?

A4: this compound, like many β-lactam antibiotics, can be susceptible to degradation.

  • In Vitro Stability: It has been noted to be poorly stable in some in vitro assay media, with a calculated half-life of about 0.6 days in one study.[1][5]

  • Oral Suspension: It is best practice to prepare the oral suspension fresh on the day of use.[6] If the suspension must be stored, it should be kept at 4°C and protected from light. A pilot stability test for your specific formulation is recommended if it needs to be stored for any length of time.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound cilexetil in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice after a Single 10 mg/kg Oral Dose of this compound Cilexetil [1]

ParameterPlasmaLungs
Cmax (µg/mL or µg/g) 7.601.94
Tmax (h) 0.25Not Reported
Half-life (h) 0.37Not Reported

Table 2: 50% Effective Dose (ED50) of Oral this compound Cilexetil in Murine Septicemia and Respiratory Infection Models [1]

Infection ModelPathogenED50 (mg/kg)
Septicemia Staphylococcus aureus Smith0.09
Staphylococcus aureus 5 (β-lactamase producing)0.71
Streptococcus pyogenes0.08
Respiratory Infection Streptococcus pneumoniae (penicillin-susceptible)0.18

Experimental Protocols

Protocol 1: Preparation of this compound Cilexetil Oral Suspension (10 mg/kg in 0.5% Methylcellulose)
  • Calculate Required Amounts:

    • For a 20 g mouse, the dose is 0.2 mg of this compound cilexetil.

    • Assuming a gavage volume of 0.2 mL (10 mL/kg), the required concentration is 1 mg/mL.

    • To prepare 10 mL of suspension (for multiple mice, accounting for potential loss), you will need 10 mg of this compound cilexetil and 10 mL of 0.5% methylcellulose.

  • Prepare 0.5% Methylcellulose Vehicle:

    • Slowly add 0.5 g of methylcellulose powder to 100 mL of sterile water while stirring vigorously to prevent clumping.

    • Autoclave to sterilize. Allow to cool to room temperature before use.

  • Prepare the Suspension:

    • Weigh 10 mg of this compound cilexetil powder and place it in a sterile mortar or a small tube.

    • Add a few drops of the 0.5% methylcellulose vehicle and triturate with a pestle or vortex to form a uniform paste.

    • Gradually add the remaining volume of the vehicle while continuously mixing.

    • Transfer to a sterile, light-protected container.

  • Administration:

    • Vortex the suspension vigorously immediately before drawing up each dose into a syringe fitted with a proper gavage needle.

    • Administer the calculated volume to the mouse via oral gavage.

Protocol 2: Murine Septicemia Model for Efficacy Testing
  • Bacterial Culture:

    • Prepare a fresh culture of the desired bacterial strain (e.g., S. aureus, S. pyogenes) on an appropriate agar (B569324) plate.

    • Inoculate a single colony into a suitable broth (e.g., Tryptic Soy Broth) and grow to mid-log phase.

  • Inoculum Preparation:

    • Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

    • Adjust the bacterial concentration to the desired CFU/mL. This should be a lethal or sublethal dose determined in preliminary experiments. Often, a mucin-based solution is used to enhance infectivity.

  • Infection:

    • Inject the bacterial suspension intraperitoneally (IP) into the mice. A typical injection volume is 0.5 mL.

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), administer this compound cilexetil orally as prepared in Protocol 1.[1] Include vehicle-only and untreated control groups.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of illness and mortality for a set period (e.g., 7 days).[1]

    • The primary endpoint is typically survival, from which an ED50 can be calculated.

Visualizations

Mechanism of Action: Beta-Lactam Inhibition of Bacterial Cell Wall Synthesis

G cluster_cell Bacterial Cell cluster_drug Drug Action PBP Penicillin-Binding Protein (PBP)/ Transpeptidase Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Wall Catalyzes Cross-linking PBP->Inhibition Forms Stable Acyl-Enzyme, Inactivating PBP Peptide Peptidoglycan Precursors (D-Ala-D-Ala terminus) Peptide->PBP Normal Substrate This compound This compound (β-Lactam Antibiotic) This compound->PBP Result Inhibition of Cross-linking Lysis Weakened Cell Wall & Cell Lysis Result->Lysis Leads to G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Prepare S. pneumoniae Inoculum p2 Prepare this compound Cilexetil Oral Suspension e4 Oral Gavage with This compound Cilexetil or Vehicle p2->e4 Used for treatment e1 Anesthetize Mice (e.g., Ketamine/Xylazine) e2 Intranasal Inoculation with S. pneumoniae e1->e2 e3 Group Allocation (Treatment, Vehicle, Control) e2->e3 e3->e4 a1 Monitor Survival and Clinical Signs e4->a1 Begin monitoring a2 Harvest Lungs at Specific Time Points a1->a2 For bacterial clearance studies a3 Homogenize Lungs a2->a3 a4 Determine Bacterial Load (CFU counts) a3->a4 G start No/Low Efficacy Observed q1 Is the oral suspension homogenous and freshly prepared? start->q1 s1 Review suspension protocol. Ensure proper mixing and fresh preparation. q1->s1 No q2 Was the correct dose administered accurately? q1->q2 Yes a1_yes Yes a1_no No s1->q1 Re-evaluate s2 Verify calculations. Confirm gavage technique and volume. q2->s2 No q3 Is the bacterial strain susceptible to this compound? q2->q3 Yes a2_yes Yes a2_no No s2->q2 Re-evaluate s3 Perform MIC testing of the strain against this compound. q3->s3 No/Unknown q4 Is the dosing regimen (timing, frequency) optimal for this infection model? q3->q4 Yes a3_yes Yes a3_no No/Unknown s3->q3 Re-evaluate s4 Review literature for similar models. Consider dose-ranging or PK/PD studies. q4->s4 No end_node Consider PK/PD modeling or exploring alternative formulations. q4->end_node Yes a4_yes Yes a4_no No s4->q4 Re-evaluate

References

Sanfetrinem Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of Sanfetrinem. Due to the limited availability of direct quantitative solubility data for this compound, this document includes data for structurally similar carbapenem (B1253116) antibiotics, Meropenem and Ertapenem, to provide valuable insights for experimental design.

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is this compound expected to be soluble?

Q2: I am observing precipitation when diluting my this compound-DMSO stock solution in an aqueous buffer. What could be the cause and how can I resolve it?

A2: This is a common issue known as "salting out." When a concentrated organic stock solution is diluted into an aqueous buffer, the solubility of the compound can decrease dramatically, leading to precipitation. To address this, consider the following:

  • Decrease the stock solution concentration: A lower initial concentration in DMSO may prevent precipitation upon dilution.

  • Use a co-solvent: Incorporating a co-solvent like polyethylene (B3416737) glycol (PEG) or using a formulation with solubilizing agents such as SBE-β-CD can improve aqueous solubility.[1][3]

  • Optimize the pH of the aqueous buffer: The solubility of β-lactam antibiotics can be pH-dependent. Experimenting with different pH values may improve solubility.

  • Gentle warming and sonication: These techniques can help in dissolving the precipitate, but caution is advised as excessive heat can degrade the compound.[1]

Q3: How stable is this compound in solution?

A3: this compound, like other β-lactam antibiotics, can be susceptible to degradation in solution, particularly through hydrolysis of the β-lactam ring.[4] Stability is influenced by the solvent, pH, and temperature. It is recommended to prepare fresh solutions for experiments and store stock solutions at -20°C or -80°C for short-term and long-term storage, respectively.[1]

Q4: Can I use solvents other than DMSO to prepare my initial stock solution?

A4: While DMSO is a common choice, other polar aprotic solvents might be suitable. However, their compatibility and the stability of this compound in them would need to be empirically determined. Based on data for Ertapenem, solvents like ethanol (B145695) are likely to be poor choices for achieving high concentrations.[4][5]

Quantitative Solubility Data (Proxy Data)

As a reference, the following table summarizes the solubility of the carbapenem antibiotics Meropenem and Ertapenem in various solvents. This data can be used as a starting point for estimating the solubility of this compound.

SolventMeropenem SolubilityErtapenem Solubility
DMSO~30 mg/mL[6], 100 mg/mL[7]Soluble, up to 100 mg/mL[4]
Water~5 mg/mL (in PBS, pH 7.2)[6]Soluble, up to 100 mg/mL[4]
Ethanol< 1 mg/mL (insoluble or slightly soluble)[7]Practically Insoluble[4][5]
Dimethylformamide (DMF)~30 mg/mL[6]Not available

Disclaimer: This table provides proxy data from related compounds and should be used for estimation purposes only. The actual solubility of this compound may vary.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of this compound powder prep2 Add to a known volume of the test solvent prep1->prep2 Dispense equi1 Seal the container securely prep2->equi1 Transfer equi2 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours equi1->equi2 Incubate sep1 Allow undissolved solid to settle equi2->sep1 Allow to settle sep2 Centrifuge or filter the saturated supernatant sep1->sep2 Separate ana1 Quantify the concentration of this compound in the supernatant (e.g., HPLC) sep2->ana1 Analyze ana2 Express solubility (e.g., mg/mL or µg/mL) ana1->ana2 Calculate

Caption: Workflow for determining this compound solubility.

Troubleshooting Common Solubility Issues

G start Problem: Incomplete Dissolution or Precipitation decision1 Is the solvent appropriate? start->decision1 decision2 Is the concentration too high? decision1->decision2 Yes solution1 Solution: Consult solubility data. Consider alternative solvents (e.g., DMSO for stock). decision1->solution1 No decision3 Is the pH optimal? decision2->decision3 No solution2 Solution: Prepare a more dilute solution. decision2->solution2 Yes decision4 Have physical methods been attempted? decision3->decision4 No solution3 Solution: Adjust the pH of the aqueous buffer. decision3->solution3 Yes solution4 Solution: Apply gentle warming or sonication. decision4->solution4 Yes solution5 Solution: Use a co-solvent or solubilizing agent. decision4->solution5 No

Caption: Troubleshooting guide for this compound dissolution.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] The primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[10][11] The inhibition of PBPs leads to a futile cycle of cell wall synthesis and degradation, ultimately causing cell lysis and bacterial death.[10]

G cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome drug This compound pbp Penicillin-Binding Proteins (PBPs) drug->pbp Inhibits futile_cycle Futile Synthesis/ Degradation Cycle drug->futile_cycle Induces peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes synthesis Cell Wall Synthesis peptidoglycan->synthesis Essential for lysis Cell Lysis & Bacterial Death synthesis->lysis Inhibition leads to futile_cycle->lysis Leads to

Caption: this compound's mechanism of action pathway.

References

Sanfetrinem Technical Support Center: Strategies to Minimize Gastrointestinal Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating Sanfetrinem. It offers structured troubleshooting advice and frequently asked questions (FAQs) to anticipate, manage, and mitigate potential gastrointestinal (GI) side effects during pre-clinical and clinical experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the anticipated gastrointestinal side effects associated with this compound?

While specific quantitative data from this compound's original development in the 1990s are not widely public, as a broad-spectrum β-lactam antibiotic, it may induce GI side effects common to its class.[1][2][3] These typically include diarrhea, nausea, vomiting, abdominal pain, and loss of appetite.[2][3][4] More precise data on its safety and tolerability are expected from the recently completed Phase 2a trial (NCT05388448) investigating its use for tuberculosis, with results anticipated in early 2025.[5][6][7]

Q2: What is the underlying mechanism for antibiotic-associated gastrointestinal issues?

The primary driver of these side effects is the disruption of the gut's native microbial ecosystem, or microbiome.[4] Broad-spectrum antibiotics can eliminate beneficial bacteria along with pathogens.[4] This imbalance, known as dysbiosis, can impair digestive processes and allow for the overgrowth of opportunistic pathogens like Clostridium difficile, leading to symptoms such as diarrhea.[1]

Q3: What proactive strategies can be implemented in a research setting to minimize these side effects?

Several strategies can be integrated into study protocols to help mitigate GI-related adverse events:

  • Probiotic Co-administration: The administration of well-documented probiotic strains, such as Lactobacillus rhamnosus GG and Saccharomyces boulardii, can help preserve the microbial balance in the gut.

  • Dietary Interventions: Encouraging a diet rich in prebiotic fibers, found in foods like fruits, vegetables, and whole grains, can provide essential nutrients for beneficial gut bacteria, promoting a healthier microbiome.[3]

  • Dosing Regimen: Evaluating this compound's pharmacokinetic profile when administered with food may be beneficial. For many oral antibiotics, dosing with meals can reduce upper GI irritation that causes nausea.[2] However, it is critical to confirm that this does not compromise the drug's absorption and efficacy.

Q4: How should gastrointestinal adverse events be monitored during our experiments?

A robust monitoring plan is essential for capturing accurate data on GI side effects. This should include:

  • Standardized Assessment Tools: Utilize validated instruments like the Bristol Stool Chart for consistent and objective recording of bowel habits.

  • Participant Symptom Diaries: In clinical studies, subjects should use a daily diary to log the occurrence, severity, and duration of any GI symptoms.

  • Microbiome Analysis: For both pre-clinical and clinical research, collecting fecal samples at baseline, during, and after treatment allows for 16S rRNA or shotgun metagenomic sequencing to analyze shifts in the gut microbiota.

Troubleshooting Guide for Experimental Studies

This guide provides a systematic approach for addressing GI-related issues that may arise during research.

Observed Issue Potential Cause Recommended Action / Investigation
Mild to Moderate Diarrhea Dysbiosis due to disruption of commensal gut flora.• Ensure subject hydration.• In pre-clinical models, monitor for dehydration and weight loss.• Consider introducing a standardized probiotic supplement (ensure the selected strain does not interfere with study endpoints).• Review subject diet for potential confounding factors.
Nausea or Vomiting Direct irritation of the upper GI tract mucosa.• Investigate the feasibility of administering this compound with a standardized meal, provided it does not alter bioavailability.• Explore the possibility of divided dosing to reduce the peak concentration of the drug in the GI tract at a single time point.
Severe Diarrhea, Abdominal Cramping, or Blood in Stool Potential Clostridium difficile infection or severe drug-induced colitis.Clinical Setting: This constitutes a serious adverse event (SAE). The study drug should be discontinued (B1498344) immediately, and the participant should receive urgent medical care. The event must be reported to the relevant ethics and safety boards.• Pre-clinical Setting: This should be defined as a humane endpoint. The animal should be euthanized, and tissue samples (colon, cecum) should be collected for histopathological and microbiological analysis.

Data Presentation: Summarizing GI Adverse Events

Note: The following table is an illustrative example to demonstrate how quantitative data on GI side effects from a clinical trial could be structured. Specific, published data for this compound are not yet available.

Adverse Event This compound Arm (N=50) Placebo Arm (N=50) p-value
Diarrhea (any severity)9 (18%)3 (6%)0.045
Nausea7 (14%)2 (4%)0.081
Abdominal Pain5 (10%)3 (6%)0.452
Vomiting3 (6%)0 (0%)0.079

Experimental Protocols

Protocol: Pre-clinical Evaluation of a Probiotic Co-administration Strategy to Mitigate this compound-Induced Gut Dysbiosis in a Murine Model

1. Objective: To assess whether the co-administration of Lactobacillus rhamnosus GG can ameliorate the severity of this compound-induced diarrhea and gut microbiota disruption in a C57BL/6 mouse model.

2. Materials:

  • This compound cilexetil (oral suspension formulation)
  • Lactobacillus rhamnosus GG (lyophilized powder, quantifiable CFU/g)
  • Sterile water for vehicle controls
  • C57BL/6 mice (male, 8 weeks old)
  • Metabolic cages for daily fecal collection
  • Fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
  • 16S rRNA sequencing reagents and platform

3. Methodology:

  • Acclimatization: House mice individually in metabolic cages for 7 days prior to the start of the experiment to acclimate.
  • Randomization: Randomly assign mice into four experimental groups (n=12 per group):
  • Group A: Vehicle Control (oral gavage of sterile water).
  • Group B: this compound only (e.g., 150 mg/kg, once daily).
  • Group C: Probiotic only (e.g., 1x10⁹ CFU, once daily).
  • Group D: this compound + Probiotic.
  • Dosing Regimen (10-day period):
  • Administer the probiotic or its vehicle via oral gavage.
  • Two hours after the first gavage, administer this compound or its vehicle via oral gavage.
  • Monitoring and Sample Collection:
  • Record body weight and assess fecal consistency (using a validated scoring system) daily.
  • Collect fresh fecal pellets at baseline (Day 0), mid-treatment (Day 5), and end of treatment (Day 10). Immediately snap-freeze samples in liquid nitrogen and store at -80°C.
  • Microbiome Analysis:
  • Extract total DNA from collected fecal samples.
  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene via PCR.
  • Perform paired-end sequencing on an Illumina MiSeq platform.
  • Analyze sequencing data using a standard bioinformatics pipeline (e.g., QIIME 2) to determine changes in alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity).
  • Statistical Analysis: Compare body weight changes, fecal scores, and microbial diversity metrics between groups using ANOVA or appropriate non-parametric tests (e.g., Kruskal-Wallis).

Visualizations: Workflows and Pathways

TroubleshootingWorkflow start GI Adverse Event Reported (e.g., Diarrhea, Nausea) assess Assess Severity & Causality (Mild, Moderate, Severe) start->assess mild_mod Mild to Moderate Event assess->mild_mod Mild / Moderate severe Severe Event (e.g., bloody diarrhea, dehydration) assess->severe Severe supportive_care Initiate Supportive Care (e.g., Hydration) mild_mod->supportive_care stop_drug Discontinue Investigational Product severe->stop_drug investigate Investigate Confounding Factors (Diet, Concomitant Meds) supportive_care->investigate mitigation Consider Mitigation Strategy (e.g., Probiotics, Dose with Food) investigate->mitigation continue_study Continue Study with Intensified Monitoring mitigation->continue_study medical_care Provide Urgent Medical Care (Test for C. difficile) stop_drug->medical_care report_sae Report as Serious Adverse Event (SAE) medical_care->report_sae

Caption: Logical workflow for troubleshooting GI adverse events in a clinical study.

MechanismOfAction cluster_gut Gut Environment cluster_intervention Mitigation Strategies This compound This compound (Broad-Spectrum Antibiotic) microbiota Healthy Microbiota (High Diversity & Stability) This compound->microbiota disrupts dysbiosis Dysbiosis (Reduced Diversity & Function) microbiota->dysbiosis pathogen Pathogen Proliferation (e.g., C. difficile) dysbiosis->pathogen symptoms Gastrointestinal Symptoms (Diarrhea, Nausea, Pain) dysbiosis->symptoms pathogen->symptoms probiotics Probiotics probiotics->microbiota restores / supports prebiotics Prebiotics prebiotics->microbiota nourishes

Caption: Proposed mechanism of this compound-induced GI side effects and points of intervention.

ExperimentalWorkflow start Acclimatize Mice & Collect Baseline Fecal Samples (Day 0) grouping Randomize into Treatment Groups (Control, this compound, Probiotic, Combination) start->grouping dosing Initiate 10-Day Dosing Regimen (Probiotic followed by this compound) grouping->dosing monitoring Daily Monitoring (Body Weight, Fecal Consistency Score) dosing->monitoring sampling_mid Mid-Point Fecal Sampling (Day 5) monitoring->sampling_mid sampling_end End-of-Treatment Fecal Sampling (Day 10) sampling_mid->sampling_end analysis 16S rRNA Gene Sequencing & Bioinformatic Analysis of Microbiota sampling_end->analysis end Statistical Analysis of Clinical & Microbiome Data analysis->end

Caption: Experimental workflow for the pre-clinical murine model protocol.

References

Addressing batch-to-batch variability in Sanfetrinem synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Sanfetrinem.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability in this compound synthesis can arise from several factors throughout the manufacturing process. Key sources include the quality and consistency of raw materials, the stability of intermediates, precise control of reaction conditions (e.g., temperature, pH, reaction time), and the crystallization process which influences the final product's physical properties.[1][2][3] The inherent instability of the carbapenem (B1253116) ring system also makes the process sensitive to minor variations.

Q2: How critical is the quality of starting materials for a consistent this compound synthesis?

A2: The quality of starting materials is paramount for a reproducible synthesis of this compound. Impurities in the initial reactants can be carried through the synthetic sequence or can participate in side reactions, leading to the formation of process-related impurities in the final active pharmaceutical ingredient (API).[1][3][4] It is crucial to have robust specifications for all starting materials and to perform thorough quality control checks upon receipt.

Q3: What are the known stability issues with this compound that can contribute to variability?

A3: this compound is known to be poorly stable in certain conditions, which can be a significant source of variability. It is susceptible to degradation over time, especially with exposure to heat and in certain media.[5] This instability necessitates careful control of temperature throughout the synthesis, purification, and storage stages to minimize the formation of degradation products.

Q4: Can different crystalline forms (polymorphs) of this compound exist, and how does this affect the product?

A4: While specific polymorphs for this compound are not extensively documented in publicly available literature, polymorphism is a common phenomenon for pharmaceutical solids and should be considered.[6][7][8][9][10] Different polymorphs can exhibit variations in physical properties such as solubility, dissolution rate, and stability, which can impact the drug's bioavailability and shelf-life. Inconsistent crystallization conditions can lead to the formation of different polymorphs or a mixture of forms, contributing to batch-to-batch variability.

Q5: What is the importance of stereochemical control in the synthesis of this compound?

A5: Like other carbapenems, this compound has multiple chiral centers, and its biological activity is highly dependent on the correct stereochemistry. Even small variations in the stereoisomeric purity can affect the efficacy and safety of the drug. Therefore, maintaining strict control over the stereochemistry at each relevant synthetic step is critical to ensure a consistent and active final product.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Corrective Actions

Possible Cause Troubleshooting Steps & Corrective Actions
Poor Quality of Starting Materials or Reagents - Re-verify the purity and specifications of all starting materials and reagents.[3] - Perform analytical testing (e.g., HPLC, NMR) on incoming materials to confirm identity and purity. - Source materials from a qualified and consistent supplier.
Degradation of Intermediates or Final Product - Review reaction temperatures and times. This compound and its precursors can be temperature-sensitive.[5] - Ensure efficient cooling during exothermic steps. - Minimize the time intermediates are held before proceeding to the next step. - Work up the reaction at lower temperatures where possible.
Incomplete Reactions - Monitor reaction progress closely using appropriate analytical techniques (e.g., TLC, HPLC, in-situ IR). - Ensure efficient mixing to avoid localized concentration gradients. - Verify the stoichiometry and addition rate of all reagents.
Side Reactions - Analyze crude reaction mixtures to identify major byproducts. - Adjust reaction conditions (e.g., temperature, solvent, base) to minimize the formation of identified side products.
Issue 2: High Levels of Impurities in the Final Product

Possible Causes & Corrective Actions

Possible Cause Troubleshooting Steps & Corrective Actions
Process-Related Impurities - Map out potential side reactions for each synthetic step. - Characterize unknown impurities using techniques like LC-MS and NMR to understand their origin. - Optimize reaction conditions to minimize the formation of specific impurities.[1][11]
Degradation Products - this compound is susceptible to hydrolysis and other degradation pathways.[5] - Ensure the final product and intermediates are handled under inert atmosphere if sensitive to oxidation. - Control the pH during work-up and purification steps. - Implement strict temperature controls during drying and storage.
Residual Solvents - Optimize the drying process (temperature, vacuum, time) to effectively remove residual solvents. - Ensure the chosen crystallization solvent system does not form stable solvates.
Inefficient Purification - Review and optimize the crystallization or chromatographic purification method. - Consider recrystallization with a different solvent system to improve impurity rejection.
Issue 3: Inconsistent Physical Properties (e.g., Crystal Form, Particle Size)

Possible Causes & Corrective Actions

Possible Cause Troubleshooting Steps & Corrective Actions
Uncontrolled Crystallization Conditions - Standardize the crystallization protocol, including solvent composition, temperature profile (cooling rate), agitation speed, and seeding strategy.[8][9] - Monitor supersaturation levels during the crystallization process.
Presence of Impurities - Even small amounts of impurities can influence crystal growth and habit.[12] - Ensure the purity of the material entering the crystallization step is consistent.
Polymorphic Transformation - Characterize the solid form of each batch using techniques like XRPD, DSC, and TGA. - Identify the stable polymorph and the conditions that favor its formation.[6][7][10] - Control the drying conditions (temperature, humidity) to prevent polymorphic transitions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is a general guideline and should be optimized and validated for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 310 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile).

Protocol 2: X-Ray Powder Diffraction (XRPD) for Polymorph Analysis
  • Instrument: A calibrated X-ray powder diffractometer.

  • Radiation: Cu Kα radiation.

  • Scan Range (2θ): 2° to 40°.

  • Scan Speed: 1°/min.

  • Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Pack the powder into the sample holder, ensuring a flat and even surface.

  • Analysis: Compare the resulting diffractogram to reference patterns of known polymorphs or to previous "good" batches to identify the crystalline form and detect any polymorphic inconsistencies.

Visualizing Troubleshooting Workflows

Below are diagrams illustrating logical workflows for addressing common issues in this compound synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_materials Verify Raw Material Quality start->check_materials materials_ok Materials OK? check_materials->materials_ok review_conditions Review Reaction Conditions (Temp, Time, pH) conditions_ok Conditions within Spec? review_conditions->conditions_ok monitor_reaction Analyze In-Process Controls reaction_complete Reaction Complete? monitor_reaction->reaction_complete investigate_side_reactions Identify Byproducts (LC-MS) optimize_conditions Action: Optimize Reaction Parameters investigate_side_reactions->optimize_conditions materials_ok->review_conditions Yes source_new_materials Action: Source & Qualify New Materials materials_ok->source_new_materials No conditions_ok->monitor_reaction Yes conditions_ok->optimize_conditions No reaction_complete->investigate_side_reactions No end_good Yield Improved reaction_complete->end_good Yes source_new_materials->end_good optimize_conditions->end_good

Caption: Troubleshooting workflow for low yield.

Impurity_Troubleshooting start High Impurity Levels identify_impurity Identify Impurity Structure (LC-MS, NMR) start->identify_impurity impurity_type Impurity Type? identify_impurity->impurity_type process_related Process-Related impurity_type->process_related Process degradation Degradation impurity_type->degradation Degradation review_synthesis Review Synthetic Step for Side Reactions process_related->review_synthesis review_stability Review Stability Data (Temp, pH, Light) degradation->review_stability optimize_reaction Action: Modify Reaction Conditions review_synthesis->optimize_reaction optimize_handling Action: Modify Handling & Storage Conditions review_stability->optimize_handling optimize_purification Action: Improve Purification Method optimize_reaction->optimize_purification optimize_handling->optimize_purification end_good Impurity Reduced optimize_purification->end_good Polymorphism_Control_Logic start Inconsistent Physical Properties characterize Characterize Batches (XRPD, DSC, TGA) start->characterize polymorphism_detected Polymorphism Detected? characterize->polymorphism_detected no_polymorphism Review Crystallization Process Parameters polymorphism_detected->no_polymorphism No yes_polymorphism Identify Stable Polymorph & Favorable Conditions polymorphism_detected->yes_polymorphism Yes control_params Action: Standardize Cooling Rate, Agitation, and Seeding no_polymorphism->control_params control_polymorph Action: Implement Conditions to Target Stable Form yes_polymorphism->control_polymorph end_good Consistent Product Achieved control_params->end_good control_polymorph->end_good

References

Technical Support Center: Overcoming Sanfetrinem Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Sanfetrinem (B1680756). Our goal is to facilitate the effective use of this trinem β-lactam antibiotic and aid in the development of strategies to overcome bacterial resistance.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the experimental evaluation of this compound.

Issue 1: Higher than Expected Minimum Inhibitory Concentrations (MICs) for this compound

Possible Cause 1: β-Lactamase Production

  • Evidence: Bacteria may produce β-lactamases that can hydrolyze this compound. While this compound is stable to many common β-lactamases like TEM-1 and SHV, it can be degraded by certain enzymes, particularly metallo-β-lactamases (MBLs) like IMP-1 and some class A carbapenemases (e.g., Sme-1, NMC-A).[1][2]

  • Troubleshooting Steps:

    • Perform a β-lactamase activity assay: Use a chromogenic substrate like nitrocefin (B1678963) to determine if the bacterial lysate contains active β-lactamases.

    • Test for synergy with β-lactamase inhibitors: Determine the MIC of this compound in combination with a β-lactamase inhibitor such as clavulanic acid, sulbactam (B1307), or tazobactam (B1681243). A significant reduction in the MIC suggests β-lactamase-mediated resistance.[3][4]

    • Molecular identification of β-lactamase genes: Use PCR or whole-genome sequencing to identify the presence of known β-lactamase genes, especially those encoding for carbapenemases.

Possible Cause 2: Reduced Outer Membrane Permeability (Porin Loss)

  • Evidence: Decreased expression or mutations in outer membrane porins can restrict the entry of this compound into the periplasmic space, leading to increased MICs. This is a common resistance mechanism against carbapenems in Gram-negative bacteria.[5]

  • Troubleshooting Steps:

    • Assess outer membrane permeability: Perform an outer membrane permeability assay using a fluorescent probe like N-phenyl-1-naphthylamine (NPN) to compare the permeability of the resistant strain to a susceptible control.

    • Sequence porin genes: Analyze the sequences of major porin genes (e.g., OmpC, OmpF in E. coli; OprD in P. aeruginosa) for mutations that could alter channel function.

    • Gene expression analysis: Use RT-qPCR to quantify the expression levels of porin genes in the resistant strain compared to a susceptible control.

Possible Cause 3: Efflux Pump Overexpression

  • Evidence: Bacteria can actively pump this compound out of the cell using efflux pumps, thereby reducing the intracellular concentration of the antibiotic. Overexpression of efflux pumps is a known mechanism of resistance to various antibiotics.[6][7][8][9]

  • Troubleshooting Steps:

    • Perform an efflux pump inhibition assay: Determine the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI) like PAβN or CCCP. A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.

    • Measure substrate accumulation: Use a fluorescent substrate of the suspected efflux pump (e.g., ethidium (B1194527) bromide) to measure its accumulation inside the bacterial cells with and without an EPI.

    • Analyze efflux pump gene expression: Use RT-qPCR to compare the expression levels of known efflux pump genes (e.g., acrAB-tolC in E. coli) in the resistant strain and a susceptible control.

Possible Cause 4: Alterations in Penicillin-Binding Proteins (PBPs)

  • Evidence: this compound, like other β-lactams, exerts its effect by binding to PBPs. Alterations in the structure of these target proteins can reduce the binding affinity of this compound, leading to resistance.

  • Troubleshooting Steps:

    • Perform a PBP binding assay: Use a competitive binding assay with a labeled penicillin (e.g., Bocillin™ FL) to assess the affinity of this compound for the PBPs of the resistant strain compared to a susceptible strain.

    • Sequence PBP genes: Identify mutations in the genes encoding for essential PBPs that may lead to amino acid substitutions in the active site.

Issue 2: Inconsistent Results in β-Lactamase Activity Assays
  • Possible Cause: Improper sample preparation, incorrect buffer conditions, or substrate instability.

  • Troubleshooting Steps:

    • Ensure complete cell lysis: Use an appropriate lysis method (e.g., sonication, French press) to release periplasmic and cytoplasmic enzymes.

    • Use fresh substrate: Prepare the nitrocefin solution fresh for each experiment, as it is light-sensitive and can degrade over time.

    • Optimize buffer pH: Ensure the assay buffer is at the optimal pH for the specific β-lactamase being studied (typically pH 7.0).

    • Include positive and negative controls: Always include a known β-lactamase-producing strain as a positive control and a non-producing strain as a negative control.

Issue 3: High Background Fluorescence in Efflux Pump Inhibition Assays
  • Possible Cause: The test compound itself is fluorescent, or the concentration of the fluorescent substrate is too high.

  • Troubleshooting Steps:

    • Check for intrinsic fluorescence of the test compound: Measure the fluorescence of the test compound in the absence of the fluorescent substrate.

    • Optimize substrate concentration: Titrate the concentration of the fluorescent substrate (e.g., ethidium bromide) to find the lowest concentration that gives a detectable signal without high background.

    • Wash cells thoroughly: Ensure that extracellular fluorescent substrate is completely removed by washing the cells before measuring intracellular fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A: this compound is a β-lactam antibiotic that belongs to the trinem class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of peptidoglycan synthesis leads to cell lysis and bacterial death.

Q2: Which types of β-lactamases are known to inactivate this compound?

A: this compound is stable to many common β-lactamases, including TEM-1, TEM-10, and SHV extended-spectrum β-lactamases (ESBLs), and shows only slight lability to AmpC β-lactamases.[1][2] However, it is susceptible to hydrolysis by certain carbapenemases, particularly metallo-β-lactamases (MBLs) of functional group 2f, such as Sme-1, and zinc-dependent β-lactamases like IMP-1.[1][2]

Q3: Can this compound be used in combination with β-lactamase inhibitors?

A: Yes, studies have shown that the activity of this compound can be enhanced when used in combination with the β-lactamase inhibitor clavulanic acid.[3][4] This suggests that for infections caused by bacteria producing certain β-lactamases, combination therapy may be a viable strategy to overcome resistance. While specific data on combinations with sulbactam or tazobactam are not as readily available, testing these combinations is a logical step in overcoming suspected β-lactamase-mediated resistance.

Q4: What are the known PBP targets of this compound?

A: In Streptococcus pneumoniae, the essential PBPs for this compound appear to be PBP 1a in penicillin-susceptible strains, and both PBP 1a and PBP 2b in more resistant isolates.

Q5: Are efflux and porin-mediated resistance common for this compound?

A: While there is limited direct experimental evidence specifically for this compound, reduced permeability due to porin loss and increased efflux are well-established resistance mechanisms for other carbapenems in Gram-negative bacteria. Therefore, it is highly probable that these mechanisms can also contribute to this compound resistance.[1] One study noted that some Serratia marcescens mutants selected for this compound resistance likely owed their phenotype to a combination of impermeability or increased efflux.[1]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against β-Lactamase-Producing Strains

Bacterial Speciesβ-Lactamase StatusThis compound MIC (µg/mL)Reference
Enterobacter cloacaeAmpC-inducible/basal0.12 - 2[1]
Enterobacter cloacaeAmpC-derepressed4 - 8[1]
Citrobacter freundiiAmpC-inducible/basal0.12 - 2[1]
Citrobacter freundiiAmpC-derepressed4 - 8[1]
Acinetobacter spp.Functional group 2f enzyme producerUp to 64-fold increase[2]
Stenotrophomonas maltophiliaL1 (zinc β-lactamase) producerResistant[2]

Table 2: Enzyme Kinetics of this compound with β-Lactamases

EnzymeSource Organismkcat (s-1)Km (µM)Reference
AmpCEnterobacter cloacae0.00033Not Reported[1]
Sme-1Serratia marcescens11 (fast phase), 1.2 (slow phase)Not Reported[10]
IMP-1Pseudomonas aeruginosaNot ReportedNot Reported[10]

Experimental Protocols

Protocol 1: β-Lactamase Activity Assay (Nitrocefin-Based)
  • Prepare Bacterial Lysate:

    • Grow the bacterial strain of interest to mid-log phase in an appropriate broth medium.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Resuspend the pellet in a lysis buffer (e.g., PBS with a protease inhibitor cocktail).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Assay Procedure:

    • In a 96-well plate, add a defined amount of the bacterial lysate to each well.

    • Prepare a fresh solution of nitrocefin (a chromogenic β-lactamase substrate) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

    • Add the nitrocefin solution to each well to initiate the reaction.

    • Immediately measure the absorbance at 490 nm using a microplate reader in kinetic mode.

    • Monitor the change in absorbance over time. The rate of color change is proportional to the β-lactamase activity.

    • Include a known β-lactamase as a positive control and a buffer-only blank.

Protocol 2: Efflux Pump Inhibition Assay (MIC Reduction Assay)
  • Determine the MIC of the Efflux Pump Inhibitor (EPI):

    • Perform a standard broth microdilution assay to determine the MIC of the EPI (e.g., PAβN) for the bacterial strain.

  • Perform Synergy Testing:

    • Prepare a 96-well plate with serial dilutions of this compound in a suitable broth medium.

    • Prepare an identical plate that also contains a sub-inhibitory concentration of the EPI (typically 1/4 or 1/8 of its MIC).

    • Inoculate all wells with the bacterial strain at a standardized concentration.

    • Incubate the plates overnight at the appropriate temperature.

    • Determine the MIC of this compound in the presence and absence of the EPI. A four-fold or greater reduction in the MIC of this compound in the presence of the EPI is considered significant.

Protocol 3: Outer Membrane Permeability Assay (NPN Uptake Assay)
  • Prepare Cell Suspension:

    • Grow the bacterial strain to mid-log phase.

    • Harvest and wash the cells with a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2).

    • Resuspend the cells to a standardized optical density.

  • Assay Procedure:

    • In a black 96-well plate, add the cell suspension to each well.

    • Add N-phenyl-1-naphthylamine (NPN), a fluorescent probe that fluoresces strongly in a hydrophobic environment (i.e., when it enters a damaged outer membrane), to a final concentration of 10 µM.

    • Measure the baseline fluorescence.

    • Add the permeabilizing agent (e.g., a known membrane-disrupting agent as a positive control, or the test compound) to the wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. A significant increase in fluorescence indicates outer membrane permeabilization.

Protocol 4: Penicillin-Binding Protein (PBP) Competition Assay
  • Prepare Bacterial Membranes:

    • Grow the bacterial strain to mid-log phase.

    • Harvest and wash the cells.

    • Lyse the cells and isolate the membrane fraction by ultracentrifugation.

  • Competition Assay:

    • Incubate the membrane preparations with varying concentrations of this compound for a specific time to allow for binding to the PBPs.

    • Add a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to the mixture and incubate to label the PBPs that are not bound by this compound.

    • Stop the reaction and separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a gel imager. The decrease in the fluorescent signal of a specific PBP band with increasing concentrations of this compound indicates competitive binding.

Visualizations

Sanfetrinem_Resistance_Mechanisms cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane This compound This compound Porin Porin Channel This compound->Porin Entry Sanfetrinem_peri This compound Porin->Sanfetrinem_peri BetaLactamase β-Lactamase Sanfetrinem_peri->BetaLactamase Hydrolysis PBP PBP Sanfetrinem_peri->PBP Binding & Inhibition EffluxPump Efflux Pump Sanfetrinem_peri->EffluxPump Efflux EffluxPump->this compound Res_Porin Porin Loss/ Mutation Res_Porin->Porin Reduces Entry Res_BL β-Lactamase Production Res_BL->BetaLactamase Increases Hydrolysis Res_Efflux Efflux Pump Overexpression Res_Efflux->EffluxPump Increases Efflux Res_PBP PBP Alteration Res_PBP->PBP Reduces Binding

Caption: Overview of this compound resistance mechanisms in Gram-negative bacteria.

Experimental_Workflow_MIC start Start: High this compound MIC Observed beta_lactamase_assay β-Lactamase Assay start->beta_lactamase_assay result_bl_pos Positive beta_lactamase_assay->result_bl_pos Activity Detected result_bl_neg Negative beta_lactamase_assay->result_bl_neg No Activity mic_with_inhibitor MIC with β-Lactamase Inhibitor result_mic_reduced MIC Reduced mic_with_inhibitor->result_mic_reduced result_mic_not_reduced MIC Not Reduced mic_with_inhibitor->result_mic_not_reduced efflux_assay Efflux Pump Inhibition Assay result_efflux_pos Efflux Involved efflux_assay->result_efflux_pos result_efflux_neg Efflux Not Involved efflux_assay->result_efflux_neg permeability_assay Outer Membrane Permeability Assay result_perm_reduced Permeability Reduced permeability_assay->result_perm_reduced result_perm_normal Permeability Normal permeability_assay->result_perm_normal pbp_assay PBP Binding Assay result_pbp_altered PBP Binding Altered pbp_assay->result_pbp_altered result_pbp_normal PBP Binding Normal pbp_assay->result_pbp_normal result_bl_pos->mic_with_inhibitor result_bl_neg->efflux_assay conclusion_bl Conclusion: β-Lactamase-Mediated Resistance result_mic_reduced->conclusion_bl result_mic_not_reduced->efflux_assay conclusion_efflux Conclusion: Efflux-Mediated Resistance result_efflux_pos->conclusion_efflux result_efflux_neg->permeability_assay conclusion_porin Conclusion: Reduced Permeability result_perm_reduced->conclusion_porin result_perm_normal->pbp_assay conclusion_pbp Conclusion: PBP Alteration result_pbp_altered->conclusion_pbp conclusion_multiple Conclusion: Multiple Mechanisms Likely Involved result_pbp_normal->conclusion_multiple

Caption: Experimental workflow for troubleshooting high this compound MICs.

AmpC_Regulation cluster_pathway AmpC Regulation Pathway cluster_cell_wall Cell Wall Recycling AmpG AmpG (Permease) Muropeptides Muropeptides (PG fragments) AmpG->Muropeptides AmpD AmpD (Amidase) Muropeptides->AmpD Degradation AmpR_inactive AmpR (Inactive) Muropeptides->AmpR_inactive Binding AmpD->AmpR_inactive Prevents activation (by degrading muropeptides) AmpR_active AmpR (Active) AmpR_inactive->AmpR_active Conformational Change ampC_gene ampC gene AmpR_active->ampC_gene Induces Transcription AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein Translation PG_turnover Peptidoglycan Turnover PG_turnover->AmpG Transports fragments beta_lactam_effect β-lactams inhibit PBPs, leading to accumulation of muropeptides beta_lactam_effect->PG_turnover

References

Technical Support Center: Enhancing the Stability of Sanfetrinem in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sanfetrinem. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. Is this expected?

A1: Yes, it is expected for this compound, like many β-lactam antibiotics, to exhibit limited stability in aqueous solutions. Reports in the literature indicate that this compound has a half-life of approximately 0.6 days in certain assay media.[1][2] This inherent instability necessitates careful planning of experiments and the use of freshly prepared solutions. For long-term experiments, periodic replenishment of the this compound solution is a common practice to maintain a constant concentration.[1]

Q2: What are the primary factors that influence the degradation of this compound in aqueous solutions?

A2: The stability of β-lactam antibiotics, including this compound, is significantly influenced by several factors:

  • pH: The pH of the solution is a critical determinant of stability. Generally, β-lactams exhibit a U-shaped pH-stability profile, with optimal stability typically observed in the slightly acidic to neutral pH range. For many carbapenems, the greatest stability is often found between pH 6 and 7.

  • Temperature: Increased temperature accelerates the rate of chemical degradation. Therefore, it is advisable to store this compound solutions at refrigerated temperatures (2-8 °C) when not in immediate use and to minimize exposure to elevated temperatures.

  • Presence of Buffers and Other Excipients: The composition of the solution, including the type and concentration of buffering agents, can impact stability. Some buffer species can catalyze degradation.

  • Enzymatic Degradation: The presence of β-lactamase enzymes will lead to rapid hydrolysis and inactivation of this compound.[3]

Q3: How should I prepare and store my aqueous this compound solutions to maximize stability?

A3: To maximize the stability of your this compound solutions, we recommend the following practices:

  • Prepare Fresh Solutions: Always prepare this compound solutions fresh on the day of use.[1]

  • Use High-Purity Water: Utilize sterile, high-purity water (e.g., water for injection or HPLC-grade water) to minimize contaminants that could catalyze degradation.

  • Control pH: If compatible with your experimental design, consider using a buffer system to maintain the pH within a range known to be optimal for carbapenem (B1253116) stability (typically pH 6-7). Citrate and phosphate (B84403) buffers are commonly used, but their compatibility and potential catalytic effects should be evaluated.

  • Refrigerated Storage: Store stock solutions and any prepared dilutions at 2-8 °C and protect them from light.

  • Avoid Repeated Freeze-Thaw Cycles: If you need to store aliquots for extended periods, it is generally recommended to store them at -70°C. However, avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh this compound solutions for each experiment. For longer experiments, consider replenishing the solution at regular intervals (e.g., every 24 hours) to maintain a consistent concentration.[1]
Loss of potency in stock solutions Improper storage conditions (temperature, light exposure).Store stock solutions in a refrigerator at 2-8°C and protect from light. For longer-term storage, consider aliquoting and freezing at -70°C.
Rapid degradation in a specific buffer The buffer may be catalyzing the degradation of this compound.Evaluate the stability of this compound in different buffer systems to identify a non-catalytic buffer. Consider using a lower buffer concentration if possible.
Complete loss of activity in biological assays Presence of β-lactamases in the experimental system.If working with cell cultures or biological extracts that may contain β-lactamases, consider the addition of a β-lactamase inhibitor, such as clavulanate, if it does not interfere with the experimental objectives.

Quantitative Data on this compound Stability

While specific quantitative data on the stability of this compound across a wide range of pH and temperatures is limited in publicly available literature, the following table summarizes the reported stability information.

Parameter Condition Reported Half-Life (T½) Reference
Assay Medium7H9 broth~ 0.6 days[1][2]

Researchers should perform their own stability studies under their specific experimental conditions.

Experimental Protocols

Protocol for Determining the Stability of this compound in an Aqueous Solution using HPLC

This protocol provides a general framework for assessing the stability of this compound. It should be adapted and validated for specific experimental needs.

1. Materials:

  • This compound reference standard
  • High-purity water (HPLC grade)
  • Appropriate buffers (e.g., phosphate, citrate) of various pH values
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and a suitable buffer)
  • Temperature-controlled incubator or water bath

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
  • Prepare a series of buffered solutions at different pH values (e.g., pH 4, 5, 6, 7, and 8).
  • Dilute the this compound stock solution with each buffered solution to a final desired concentration.

3. Stability Study:

  • Divide each buffered this compound solution into aliquots for each time point and temperature.
  • Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).
  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each condition.

4. HPLC Analysis:

  • Analyze the this compound concentration in each aliquot using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
  • Inject a known volume of the sample onto the HPLC column.
  • Monitor the elution of this compound using a UV detector at a wavelength where this compound has maximum absorbance.
  • Quantify the peak area of the intact this compound.

5. Data Analysis:

  • Calculate the percentage of the initial this compound concentration remaining at each time point.
  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line.
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

This compound Degradation Pathway

The primary degradation pathway for β-lactam antibiotics in aqueous solution is the hydrolysis of the β-lactam ring, leading to the loss of antibacterial activity. The following diagram illustrates a representative degradation pathway for this compound Cilexetil, the prodrug of this compound.

Sanfetrinem_Cilexetil This compound Cilexetil (Prodrug) This compound This compound (Active Drug) Sanfetrinem_Cilexetil->this compound Esterase (in vivo) Inactive_Metabolite Inactive Ring-Opened Metabolite This compound->Inactive_Metabolite Hydrolysis (β-lactam ring opening)

Caption: Representative degradation pathway of this compound Cilexetil.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study of this compound in an aqueous solution.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Test Samples prep_stock->prep_samples prep_buffers Prepare Buffered Solutions (various pH) prep_buffers->prep_samples incubate_temp Incubate at Different Temperatures prep_samples->incubate_temp sample_collection Collect Samples at Time Points incubate_temp->sample_collection hplc_analysis HPLC Analysis sample_collection->hplc_analysis data_analysis Data Analysis (Calculate Half-life) hplc_analysis->data_analysis

References

Refinement of animal models for Sanfetrinem pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sanfetrinem (B1680756) Pharmacokinetic Studies

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers refining animal models for this compound pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral prodrug form, this compound Cilexetil, used in studies?

A1: this compound is a trinem, a type of β-lactam antibiotic related to carbapenems.[1] It is potent against a range of bacteria.[2][3] Like many carbapenems, this compound itself has poor oral bioavailability.[4][5][6] To overcome this, it is administered as the prodrug this compound Cilexetil, which is an ester form designed to be absorbed more readily in the gastrointestinal tract.[1][7] After absorption, the prodrug is rapidly hydrolyzed by enzymes in the body to release the active this compound.[7]

Q2: What are the common animal models used for this compound PK studies?

A2: Mice, rats, and dogs are the most frequently cited animal models for this compound pharmacokinetic studies.[2][3][7] Mice, particularly ICR or CBA strains, are often used for efficacy and infection models.[2][3] Rats and dogs are commonly used for absorption, distribution, metabolism, and excretion (ADME) studies to determine key PK parameters like bioavailability and half-life.[7] More recently, DHP-1 knockout mice have been used to evaluate its activity against M. tuberculosis.[8]

Q3: What are the known pharmacokinetic parameters for this compound in common animal models?

A3: Pharmacokinetic parameters for this compound can vary between species. Key data from published studies are summarized below.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration of this compound Cilexetil

SpeciesDose (Oral)Cmax (µg/mL)Tmax (h)Bioavailability (%)Terminal Half-life (min)Reference
Mouse (ICR) 10 mg/kg7.600.25Not ReportedNot Reported[2]
Rat Not SpecifiedNot ReportedNot Reported32%12 (IV dose)[7]
Dog Not SpecifiedNot ReportedNot Reported15%35 (IV dose)[7]

Note: Half-life data was reported after intravenous (IV) administration of the active this compound, not the oral prodrug.

Q4: What level of plasma protein binding should I expect for this compound?

A4: Plasma protein binding of this compound differs significantly between species. In rats, it is approximately 67%, whereas in dogs, it is much lower, around 14-18%.[7] This is a critical parameter to consider when interpreting free-drug concentrations and relating them to efficacy.

Troubleshooting Guide

Problem 1: My oral bioavailability for this compound is lower than the reported 32% in rats.

  • Potential Cause 1: Incomplete Prodrug Hydrolysis. this compound Cilexetil must be rapidly and completely hydrolyzed to active this compound to be effective.[7] Issues with esterase activity in the specific strain of rat could lead to lower-than-expected conversion.

  • Troubleshooting Recommendation:

    • Ensure the use of a standard, healthy animal model.

    • Consider measuring both the prodrug and the active drug concentrations in plasma to assess the conversion efficiency.

  • Potential Cause 2: Formulation Issues. The way the compound is formulated for oral gavage can significantly impact its absorption.[9] Poor solubility or suspension can lead to reduced uptake.

  • Troubleshooting Recommendation:

    • While specific formulations for this compound Cilexetil are not detailed in the provided literature, general strategies for compounds with low bioavailability include using enabling formulations like a Self-Emulsifying Drug Delivery System (SEDDS) to improve dissolution.[9]

    • Ensure your dosing vehicle is homogenous and that the compound is fully solubilized or consistently suspended immediately before administration.[10]

  • Potential Cause 3: GI Tract Instability or Efflux. The compound may be unstable in the gastrointestinal environment or be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[9]

  • Troubleshooting Recommendation:

    • Conduct in vitro stability studies in simulated gastric and intestinal fluids to assess degradation.[11]

    • Perform a bidirectional Caco-2 assay to determine if the drug is an efflux transporter substrate. An efflux ratio greater than 2 is suggestive of active efflux.[9]

Problem 2: I am observing high variability in plasma concentrations between animals.

  • Potential Cause 1: Inconsistent Oral Dosing. The technique of oral gavage can introduce variability. Inconsistent delivery to the stomach or potential regurgitation can affect the absorbed dose.

  • Troubleshooting Recommendation:

    • Ensure all technicians are thoroughly trained and consistent in their gavage technique.

    • Observe animals post-dosing to check for any signs of distress or regurgitation.

  • Potential Cause 2: Variable Gastric Emptying. Food in the stomach can significantly alter drug absorption kinetics.

  • Troubleshooting Recommendation:

    • Standardize the fasting time for all animals before dosing to minimize variability in gastric emptying and intestinal transit time.[10]

  • Potential Cause 3: Sample Handling and Stability. this compound, like many β-lactams, may be unstable in plasma samples if not handled correctly, leading to degradation before analysis.

  • Troubleshooting Recommendation:

    • Process blood samples immediately after collection.

    • Use appropriate anticoagulants and stabilizers if required. Acidification of plasma samples is a technique used for other unstable compounds.[10]

    • Store samples at -80°C until analysis.

Experimental Protocols

Protocol 1: General Oral Pharmacokinetic Study in Mice

This protocol is synthesized from methodologies described for this compound and other oral antibiotics.[2][8]

  • Animal Model: Male ICR mice (18-22 g).[2]

  • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.[8]

  • Dosing Preparation: Prepare a homogenous suspension or solution of this compound Cilexetil for oral administration.

  • Administration: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.[2]

  • Blood Sampling: Collect blood samples from anesthetized animals at predefined time points (e.g., 0.125, 0.25, 0.5, 1, 2, and 4 hours post-dose).[2] Use a sparse sampling design if necessary to minimize stress on individual animals.

  • Sample Processing: Process blood to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of active this compound in plasma using a validated analytical method, such as a paper disk bioassay or LC-MS/MS.[2][12] The paper disk method may use Bacillus subtilis ATCC 6633 as the indicator organism.[2]

Protocol 2: Intravenous Pharmacokinetic Study in Rats (for Bioavailability Comparison)

This protocol is based on general ADME study designs.[7]

  • Animal Model: Male Sprague-Dawley rats.[10]

  • Catheterization: If multiple samples are required from each animal, surgical implantation of a jugular vein catheter is recommended for stress-free blood collection.

  • Dosing Preparation: Prepare a sterile, injectable solution of the active this compound.

  • Administration: Administer a single intravenous (IV) bolus dose via the tail vein or a catheter.

  • Blood Sampling: Collect blood samples at appropriate time points to capture the distribution and elimination phases (e.g., 2, 5, 15, 30, 60, 90, and 120 minutes). The short half-life of this compound (12 min in rats) requires frequent early sampling.[7]

  • Sample Processing & Bioanalysis: Process and analyze samples as described in the oral study protocol.

  • Data Analysis: Calculate pharmacokinetic parameters (AUC, CL, Vd, t½). Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Standardized Fasting (e.g., 12 hours) Acclimatization->Fasting Dosing Dose Administration (Oral Gavage or IV) Fasting->Dosing Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis Bioanalysis (LC-MS/MS or Bioassay) Storage->Analysis PK_Calc PK Parameter Calculation (AUC, Cmax, F%) Analysis->PK_Calc

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

G cluster_cause Observed Issue cluster_diag Diagnostic Steps cluster_solution Potential Solutions Issue Low Oral Bioavailability Solubility Check Solubility (Simulated GI Fluids) Issue->Solubility Is it a... Permeability Assess Permeability (e.g., Caco-2 Assay) Issue->Permeability ...or... Stability Evaluate GI Stability Issue->Stability ...or... Formulation Improve Formulation (e.g., SEDDS, Nanonization) Solubility->Formulation Efflux Co-dose with Efflux Inhibitor Permeability->Efflux Stability->Formulation Protective Formulations Prodrug Prodrug Approach (Already done: Cilexetil)

Caption: Logical workflow for troubleshooting low oral bioavailability.

References

Validation & Comparative

Sanfetrinem vs. Meropenem: A Comparative Analysis of In Vitro Activity Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A new oral carbapenem (B1253116), sanfetrinem (B1680756), demonstrates superior in vitro potency against Mycobacterium tuberculosis when compared to the intravenously administered meropenem (B701). This guide provides a detailed comparison of their activity, supported by experimental data, for researchers and drug development professionals.

This compound, a novel tricyclic carbapenem, has emerged as a promising candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. A key advantage of this compound is its oral bioavailability through its prodrug, this compound cilexetil, a significant improvement over the intravenous administration required for meropenem.[1][2] Preclinical studies indicate that this compound exhibits greater potency and a narrower spectrum of activity against a panel of clinical M. tuberculosis isolates compared to meropenem.[1][2]

Comparative In Vitro Activity

This compound consistently demonstrates lower minimum inhibitory concentrations (MICs) than meropenem against various strains of M. tuberculosis. The MIC90 (the concentration required to inhibit the growth of 90% of isolates) for this compound is reported to be in the range of 1-4 µg/mL, whereas for meropenem, it is significantly higher and more variable, ranging from 2-64 µg/mL.[1][2] The addition of the β-lactamase inhibitor clavulanate enhances the activity of both compounds, although the effect is more pronounced for meropenem.[1][2] For this compound, the MIC90 can be further reduced to 0.5–2 µg/mL in the presence of clavulanate.[3]

Table 1: MIC Distribution for this compound and Meropenem against M. tuberculosis Strains
CompoundAdditiveMIC90 Range (µg/mL)M. tuberculosis Strains
This compound None1 - 4Drug-susceptible, MDR, and XDR clinical isolates[1][2]
Clavulanate0.5 - 2Drug-susceptible, MDR, and XDR clinical isolates[3]
Meropenem None2 - 64Drug-susceptible, MDR, and XDR clinical isolates[1][2]
Clavulanate4 - 16Drug-susceptible, MDR, and XDR clinical isolates[3]

Beyond extracellular activity, this compound has shown potent intracellular activity against M. tuberculosis H37Rv within THP-1 macrophages, with a MIC of 0.5 µg/mL.[1][2][4]

Mechanism of Action

Both this compound and meropenem belong to the carbapenem class of β-lactam antibiotics and share a primary mechanism of action: the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. They specifically target L,D-transpeptidases, enzymes essential for the cross-linking of peptidoglycan.[5] Meropenem has also been shown to inhibit D,D-carboxypeptidase activity, leading to an accumulation of unlinked pentapeptide stems in the cell wall, which further compromises its integrity.[6][7] This dual-targeting mechanism contributes to the rapid lytic killing of M. tuberculosis observed with meropenem treatment.[6] While the precise secondary targets of this compound are still under investigation, its potent activity suggests a highly efficient inhibition of crucial cell wall biosynthetic pathways.

cluster_this compound This compound cluster_meropenem Meropenem This compound This compound (Oral Prodrug: this compound Cilexetil) S_Target L,D-Transpeptidase This compound->S_Target S_Effect Inhibition of Peptidoglycan Cross-linking S_Target->S_Effect Inhibits S_Outcome Bacterial Cell Lysis S_Effect->S_Outcome Meropenem Meropenem (Intravenous) M_Target1 L,D-Transpeptidase Meropenem->M_Target1 M_Target2 D,D-Carboxypeptidase Meropenem->M_Target2 M_Effect1 Inhibition of Peptidoglycan Cross-linking M_Target1->M_Effect1 Inhibits M_Effect2 Accumulation of Unlinked Pentapeptides M_Target2->M_Effect2 Inhibits M_Outcome Bacterial Cell Lysis M_Effect1->M_Outcome M_Effect2->M_Outcome

Fig. 1: Comparative Mechanism of Action

Experimental Protocols

Broth Microdilution MIC Assay

The in vitro activity of this compound and meropenem against M. tuberculosis is determined using a broth microdilution method in 96-well microtiter plates.

  • Media Preparation: Middlebrook 7H9 broth is prepared according to the manufacturer's instructions and supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% tyloxapol.[8]

  • Inoculum Preparation: M. tuberculosis strains are grown in 7H9 broth until they reach an optical density corresponding to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the assay plate.

  • Drug Dilution: The compounds are serially diluted two-fold in the 7H9 broth directly in the microtiter plates to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are sealed and incubated at 37°C.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that results in no visible growth of the mycobacteria after a defined incubation period, typically 7 to 14 days. Growth can be assessed visually or by using a growth indicator such as resazurin.

start Prepare M. tuberculosis inoculum (0.5 McFarland) prepare_plate Prepare 96-well plate with 2-fold serial dilutions of This compound and meropenem in 7H9 broth start->prepare_plate inoculate Inoculate wells with M. tuberculosis suspension prepare_plate->inoculate incubate Incubate at 37°C inoculate->incubate read Read MIC after 7-14 days (lowest concentration with no visible growth) incubate->read

Fig. 2: Broth Microdilution MIC Assay Workflow
Intracellular Activity Assay in THP-1 Macrophages

The intracellular activity of the compounds is assessed using the human monocytic cell line THP-1.

  • Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum. For differentiation into macrophage-like cells, the cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.[9]

  • Infection: Differentiated THP-1 cells are infected with an opsonized culture of M. tuberculosis at a specific multiplicity of infection (MOI), typically between 1 and 10.[10][11] The cells are incubated for a few hours to allow for phagocytosis.

  • Drug Treatment: After phagocytosis, the extracellular bacteria are removed by washing, and the infected cells are treated with various concentrations of this compound or meropenem.

  • Incubation and Lysis: The treated cells are incubated for a period of 4 to 7 days. Following incubation, the macrophages are lysed to release the intracellular bacteria.

  • Enumeration of Viable Bacteria: The number of viable intracellular bacteria is determined by plating the cell lysates on solid agar (B569324) medium (e.g., Middlebrook 7H11) and counting the colony-forming units (CFU) after incubation. The MIC is determined as the lowest drug concentration that causes a significant reduction in intracellular bacterial growth compared to untreated controls.

start Differentiate THP-1 monocytes to macrophages with PMA infect Infect macrophages with opsonized M. tuberculosis start->infect wash Wash to remove extracellular bacteria infect->wash treat Treat infected cells with This compound or meropenem wash->treat incubate Incubate for 4-7 days treat->incubate lyse Lyse macrophages incubate->lyse plate Plate lysate on 7H11 agar lyse->plate count Count CFUs to determine intracellular bacterial viability plate->count

Fig. 3: Intracellular Activity Assay Workflow

Conclusion

This compound demonstrates superior in vitro activity against Mycobacterium tuberculosis compared to meropenem, with the significant advantage of being orally bioavailable. Its potent activity against a wide range of clinical isolates, including drug-resistant strains, positions it as a promising new therapeutic agent in the fight against tuberculosis. Further clinical evaluation is warranted to establish its in vivo efficacy and safety profile for the treatment of this global health threat.

References

In Vitro Showdown: Sanfetrinem vs. Imipenem Against Resistant Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro performance of the trinem antibiotic, sanfetrinem (B1680756), and the established carbapenem, imipenem (B608078), against a panel of clinically relevant resistant bacterial strains. This guide provides a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of mechanisms and workflows to inform researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the continued evaluation of both novel and established antibiotics against challenging pathogens. This compound, a member of the trinem class of β-lactam antibiotics, and imipenem, a widely used carbapenem, both target bacterial cell wall synthesis. This guide offers a comparative analysis of their in vitro efficacy against various resistant bacterial strains, supported by published minimum inhibitory concentration (MIC) data.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and imipenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Their primary targets are penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, a major component of the cell wall.[3][4] By binding to and inactivating these proteins, the antibiotics disrupt cell wall integrity, leading to cell lysis and death.[4]

cluster_bacterium Bacterial Cell Antibiotic Antibiotic PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of β-lactam antibiotics.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and imipenem against various resistant bacterial strains as reported in published studies. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Activity against AmpC β-Lactamase-Producing Enterobacteriaceae
Organism (AmpC Expression)AntibioticMIC Range (μg/mL)
Enterobacter cloacae (Derepressed)This compound4 - 8
ImipenemNot specified (full activity retained)
Citrobacter freundii (Derepressed)This compound4 - 8
ImipenemNot specified (full activity retained)
Serratia marcescens (Derepressed)This compoundMICs not raised
Imipenem< 1
Morganella morganii (Derepressed)This compoundMICs not raised
Imipenem< 1

Data synthesized from a study by Livermore et al.[5][6]

Table 2: Activity against Extended-Spectrum β-Lactamase (ESBL)-Producing Strains
OrganismAntibioticActivity
ESBL-producing transconjugants and wild typesThis compoundRetained full activity
ImipenemRetained full activity

Data from a study by Livermore et al.[5]

Table 3: Activity against Streptococcus pneumoniae
Strain TypeAntibioticMIC range (μg/mL)MIC90 (μg/mL)
Penicillin-susceptibleThis compoundNot specifiedSimilar to imipenem
ImipenemNot specifiedSimilar to this compound
Penicillin-resistantThis compoundNot specified≤1
ImipenemNot specified≤1
Highly penicillin-resistantThis compoundNot specified≤1
ImipenemNot specified≤1

Data from a study by García-Rodríguez et al.[7]

Table 4: Activity against Other Clinically Relevant Strains
Organism (Number of Strains)AntibioticMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (Methicillin-susceptible) (59)This compoundNot specifiedNot specified0.06
Streptococcus pyogenesThis compoundNot specifiedNot specified0.008
Escherichia coliThis compoundNot specifiedNot specified0.25
Klebsiella pneumoniaeThis compoundNot specifiedNot specified0.5
Mycobacterium tuberculosis (MDR/XDR clinical isolates)This compoundNot specifiedNot specified1-4
Meropenem (comparator)Not specifiedNot specified2-64

Data synthesized from studies by Tanaka et al. and Ramón-García et al.[8][9]

Experimental Protocols

The in vitro activity data presented in this guide are primarily based on standard antimicrobial susceptibility testing methods. The following are detailed overviews of the typical experimental protocols employed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency. The two common reference methods for its determination are broth microdilution and agar (B569324) dilution, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

Agar Dilution Method:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar.

cluster_workflow MIC Determination Workflow Start Start Prepare_Antibiotic Prepare Serial Antibiotic Dilutions Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Dilutions with Bacteria Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Summary and Conclusion

The compiled in vitro data suggest that both this compound and imipenem exhibit potent activity against a range of resistant bacterial strains. Both agents demonstrate stability against ESBLs.[5] this compound shows comparable activity to imipenem against penicillin-resistant Streptococcus pneumoniae.[7] However, against some AmpC-derepressed strains of Enterobacteriaceae, imipenem appears to retain greater activity.[5][6] It is important to note that in vitro data may not always directly correlate with clinical outcomes, and further in vivo studies are necessary to fully elucidate the therapeutic potential of these antibiotics. This guide provides a foundational comparison to aid researchers in their ongoing efforts to combat antimicrobial resistance.

References

Validation of Sanfetrinem's efficacy in preclinical models of sepsis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of available preclinical data suggests that sanfetrinem (B1680756), a trinem β-lactam antibiotic, demonstrates notable efficacy in murine models of sepsis against specific Gram-positive and Gram-negative bacteria. However, a direct comparative evaluation against current standard-of-care antibiotics for sepsis, such as meropenem (B701) and piperacillin-tazobactam (B1260346), in these models is not yet available in the public domain. This guide provides a comprehensive summary of the existing preclinical findings for this compound and juxtaposes them with established data for comparator agents to offer a preliminary assessment for researchers, scientists, and drug development professionals.

Efficacy in Murine Sepsis Models

This compound, administered orally as the prodrug this compound cilexetil, has shown potent protective effects in murine models of septicemia. In studies involving intraperitoneal infections with Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli, this compound cilexetil demonstrated significant efficacy, as measured by the 50% effective dose (ED₅₀).

Table 1: Comparative Efficacy of this compound Cilexetil and Alternatives in Murine Septicemia Models [1]

PathogenThis compound Cilexetil ED₅₀ (mg/kg)Cefdinir (B1668824) ED₅₀ (mg/kg)Amoxicillin (B794) ED₅₀ (mg/kg)
S. aureus Smith0.090.4110.07
S. aureus 5 (β-lactamase producing)0.716.941.28
S. pyogenes C2030.080.530.14
E. coli C110.281.74>100
E. coli 311 (β-lactamase producing)0.661.51>100
K. pneumoniae 3K25>100>100>100

ED₅₀: 50% effective dose, the dose required to protect 50% of the animals from death.

Notably, this compound cilexetil was more effective than cefdinir and, in most cases, amoxicillin against the tested strains[1]. It is important to note that against the tested strain of Klebsiella pneumoniae, none of the orally administered antibiotics were effective[1].

While direct comparative studies are lacking, research on meropenem in a rat sepsis model of Pseudomonas aeruginosa infection has demonstrated survival benefits[2]. Clinical studies have also compared meropenem and piperacillin-tazobactam in patients with sepsis and septic shock, providing insights into their relative clinical efficacy[3][4]. However, preclinical head-to-head comparisons with this compound are needed for a definitive assessment.

Experimental Protocols

Murine Septicemia Model for this compound Efficacy Testing

A common preclinical model to assess the efficacy of antibiotics against sepsis involves inducing a systemic infection in mice. The following is a generalized protocol based on available literature for this compound[1].

Experimental Workflow for Murine Septicemia Model

G cluster_pathogen_prep Pathogen Preparation cluster_infection Infection cluster_treatment Treatment cluster_observation Observation & Endpoint p1 Bacterial Culture p2 Suspension in Mucin p1->p2 i1 Intraperitoneal Injection of Bacteria p2->i1 t1 Oral Administration of this compound Cilexetil (or comparator) 1-hour post-infection i1->t1 o1 Monitor Survival for 7 days t1->o1 o2 Calculate ED50 o1->o2 G cluster_trigger Trigger cluster_recognition Recognition cluster_signaling Intracellular Signaling cluster_response Inflammatory Response Bacteria Bacteria PRRs Pattern Recognition Receptors (e.g., TLRs) Bacteria->PRRs NFkB NF-κB Pathway Activation PRRs->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines Sepsis Sepsis Pathophysiology Cytokines->Sepsis This compound This compound This compound->Bacteria Inhibits

References

A Comparative Analysis of Sanfetrinem: Cross-Resistance Profiles Against Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of sanfetrinem (B1680756), a trinem beta-lactam, against a panel of other beta-lactam antibiotics. The data presented herein focuses on the cross-resistance profiles of this compound in the context of prevalent bacterial resistance mechanisms, including the production of beta-lactamases and alterations in penicillin-binding proteins (PBPs). All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical resistance pathways and experimental workflows.

Executive Summary

This compound demonstrates a stability profile to many common beta-lactamases that is comparable to carbapenems like imipenem (B608078). It retains significant activity against strains producing extended-spectrum beta-lactamases (ESBLs) and is a weak inducer of AmpC beta-lactamases. However, its efficacy is compromised by certain carbapenemases, particularly metallo-beta-lactamases (MBLs) and some class A and D enzymes. Cross-resistance can be observed with other carbapenems against strains harboring these enzymes. In contrast, this compound often maintains activity against organisms resistant to many cephalosporins and penicillins due to ESBL or AmpC hyperproduction.

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and comparator beta-lactams against various bacterial strains with well-characterized resistance mechanisms.

Table 1: MICs (µg/mL) of this compound and Comparators against Enterobacter cloacae and Citrobacter freundii with Varying AmpC β-Lactamase Expression

OrganismAmpC ExpressionThis compoundImipenemCefixime (B193813)CefpodoximeAmoxicillin (B794)
E. cloacaeInducible0.25 - 2≤ 18 - >1288 - >128>128
Basal0.12 - 1≤ 18 - >1288 - >128≤ 1 - 4
Derepressed4 - 8≤ 1>128>128>128
C. freundiiInducible0.5 - 2≤ 18 - >1288 - >128>128
Basal0.25 - 1≤ 18 - >1288 - >128≤ 1 - 8
Derepressed4 - 8≤ 1>128>128>128

Data compiled from studies including Livermore et al.[1][2]

Table 2: MICs (µg/mL) of this compound and Comparators against Strains with Extended-Spectrum β-Lactamases (ESBLs)

Organismβ-LactamaseThis compoundImipenemCefiximeCefpodoxime
E. coli transconjugantTEM-100.250.2516128
E. coli transconjugantSHV-50.120.2532>128
K. pneumoniaeTEM-260.50.564>128

Data abstracted from Livermore et al.[1][2]

Table 3: MICs (µg/mL) of this compound and Comparators against Strains with Carbapenemases

Organismβ-LactamaseThis compoundImipenemCefiximeCefpodoxime
S. marcescensSme-132160.52
E. cloacaeNMC-A1680.251
P. aeruginosaIMP-16432>128>128

Data derived from studies by Livermore et al.[1][2]

Mechanisms of Cross-Resistance

Cross-resistance between this compound and other beta-lactams is primarily dictated by the specific resistance mechanisms present in the bacteria.

Beta-Lactamase Production

The stability of the beta-lactam ring to hydrolysis by beta-lactamases is a critical determinant of its efficacy.

  • Class A (ESBLs): this compound, like imipenem, is generally stable to hydrolysis by common ESBLs such as TEM and SHV variants, which readily inactivate many third-generation cephalosporins.[1][2]

  • Class C (AmpC): this compound is a weak inducer of AmpC beta-lactamases and is more stable to hydrolysis by these enzymes than cephalosporins like cefixime and cefpodoxime.[1][2] However, in strains where AmpC is derepressed (constitutively hyperproduced), a notable increase in the MIC of this compound can be observed, although typically not to the same extent as for cephalosporins.[1][2] Imipenem remains largely unaffected by AmpC derepression.[1][2]

  • Class B (Metallo-β-lactamases - MBLs): this compound is susceptible to hydrolysis by MBLs such as IMP-1, leading to high-level resistance.[1][2] This is a common feature among carbapenems.

  • Class D and other Carbapenemases: Functional group 2f enzymes, including some class A carbapenemases like Sme-1 and NMC-A, can significantly increase the MICs of this compound.[1][2]

Table 4: Hydrolytic Efficiency (kcat, s⁻¹) of Selected β-Lactamases against this compound and Comparators

β-LactamaseThis compoundImipenemCefpodoximeAmoxicillin
AmpC (E. cloacae)0.00033No detectable hydrolysis825
TEM-1No detectable hydrolysisNo detectable hydrolysis-2360
TEM-10No detectable hydrolysisNo detectable hydrolysis-31

Data from Livermore et al.[1]

Beta_Lactamase_Action cluster_antibiotics Beta-Lactam Antibiotics cluster_enzymes Beta-Lactamases This compound This compound ESBLs ESBLs (e.g., TEM, SHV) This compound->ESBLs Stable AmpC AmpC This compound->AmpC Relatively Stable Carbapenemases Carbapenemases (e.g., MBLs, Sme-1) This compound->Carbapenemases Hydrolyzed Imipenem Imipenem Imipenem->ESBLs Stable Imipenem->AmpC Stable Imipenem->Carbapenemases Hydrolyzed Cephalosporins Cephalosporins Cephalosporins->ESBLs Hydrolyzed Cephalosporins->AmpC Hydrolyzed Cephalosporins->Carbapenemases Variable Stability

Caption: Stability of beta-lactams to different beta-lactamase classes.

Penicillin-Binding Proteins (PBPs)

Alterations in the affinity of beta-lactams for their PBP targets can also lead to resistance. In Streptococcus pneumoniae, resistance to penicillin is often mediated by modifications in PBPs. This compound, along with carbapenems, generally exhibits superior activity against penicillin-resistant S. pneumoniae (PRSP) compared to penicillins and some cephalosporins. This is due to its high affinity for essential PBPs, even in resistant strains.

Against penicillin-susceptible S. pneumoniae, the activity of this compound is similar to that of penicillin, amoxicillin, cefotaxime, imipenem, and meropenem. However, against penicillin-resistant strains, this compound and the carbapenems show superior activity. For highly penicillin-resistant strains, the MIC90 of this compound is ≤1 μg/ml.

The essential PBPs for imipenem and this compound in penicillin-susceptible strains appear to be PBP 1a, while in more resistant isolates, both PBP 1a and PBP 2b are the likely essential targets.

Other Resistance Mechanisms

Mechanisms such as porin loss and the upregulation of efflux pumps can contribute to reduced susceptibility to beta-lactams, including this compound. These mechanisms restrict the access of the antibiotic to its PBP targets in the periplasmic space of Gram-negative bacteria.

Resistance_Mechanisms BetaLactam Beta-Lactam Antibiotic OuterMembrane Outer Membrane BetaLactam->OuterMembrane Approaches Cell PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binds & Inhibits Hydrolysis Hydrolysis BetaLactam->Hydrolysis Porin Porin Channel OuterMembrane->Porin EffluxPump Efflux Pump OuterMembrane->EffluxPump Periplasm Periplasmic Space Porin->Periplasm Entry ReducedEntry Reduced Entry Porin->ReducedEntry Mutation/ Loss leads to Efflux Efflux EffluxPump->Efflux Upregulation leads to Periplasm->PBP BetaLactamase Beta-Lactamase Periplasm->BetaLactamase CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Inhibition Inhibition PBP->Inhibition BetaLactamase->BetaLactam Hydrolyzes

Caption: General mechanisms of beta-lactam resistance in Gram-negative bacteria.

In Vivo Efficacy

In vivo studies in murine models have demonstrated the efficacy of this compound cilexetil (the oral prodrug of this compound) against infections caused by various pathogens, including methicillin-susceptible Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and both penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae. In a murine respiratory infection model with penicillin-resistant S. pneumoniae, this compound cilexetil was more effective than amoxicillin in reducing bacterial counts in the lungs.

While comprehensive in vivo studies directly comparing the cross-resistance of this compound with a broad panel of beta-lactams against strains with diverse, well-characterized resistance mechanisms are limited, the available data suggests that the in vitro stability profile of this compound against many beta-lactamases translates to in vivo efficacy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight at 35-37°C. Several colonies are used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The broth is incubated until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and comparator antibiotics are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 18-24 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Antibiotics Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

References

Sanfetrinem's Place in the Carbapenem Safety Spectrum: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Sanfetrinem (B1680756), a tricyclic carbapenem (B1253116) antibiotic, is undergoing a revival in clinical development, primarily for tuberculosis, after its initial development for respiratory tract infections was halted in the 1990s for commercial reasons. This guide offers a comparative analysis of this compound's safety profile, contextualized within the broader carbapenem class, to provide researchers, scientists, and drug development professionals with a clear perspective on its potential therapeutic window.

While comprehensive, direct comparative safety data from large-scale clinical trials for this compound is not yet publicly available, early clinical development and recent preclinical studies provide valuable insights. This analysis pieces together available information on this compound and draws comparisons with established carbapenems: imipenem/cilastatin, meropenem, and ertapenem (B1671056).

Executive Summary of Comparative Safety

This compound's early development suggested a safety profile generally consistent with other β-lactam antibiotics.[1][2] Unpublished data from its original Phase 2 trials for upper respiratory infections indicated a "reasonable safety profile" with a "slightly increased tendency toward gastrointestinal tolerability issues" for its oral prodrug, this compound cilexetil.[1][2] The ongoing Phase 2a clinical trial (NCT05388448) for tuberculosis will provide more definitive safety data in a different patient population, with results anticipated in early 2025.[3]

For comparison, the established carbapenems, while generally well-tolerated, each present a distinct safety and tolerability profile. Imipenem, particularly at high doses and in patients with renal impairment or underlying CNS conditions, has been associated with a higher risk of seizures.[4] Meropenem is often considered to have a lower seizure potential than imipenem.[5] Ertapenem is generally well-tolerated, with common adverse effects being gastrointestinal in nature.

Comparative Adverse Event Profile of Carbapenems

The following table summarizes the most frequently reported adverse events for established carbapenems based on extensive clinical trial data. It is important to note that direct quantitative data for this compound is not available from published literature; the information provided is qualitative based on early trial descriptions.

Adverse Event ClassThis compoundImipenem/CilastatinMeropenemErtapenem
Gastrointestinal Slightly increased tendency for GI issues (qualitative)[1][2]Nausea, diarrhea, vomitingDiarrhea, nausea, vomitingDiarrhea, nausea, infused vein complications
Neurological Data not availableSeizures, confusion, myoclonus (risk is dose-dependent and higher in patients with renal impairment or CNS disorders)[4]Headache, seizures (lower incidence than imipenem)[5]Headache, dizziness
Dermatological Data not availableRash, pruritus, urticariaRash, pruritusRash, pruritus
Hepatic Data not availableTransient elevations in liver enzymesTransient elevations in liver enzymesElevations in ALT and AST levels
Local Site Reactions Data not availablePhlebitis/thrombophlebitis at infusion siteInflammation at injection siteInfused vein complications
Hypersensitivity Expected to be similar to other β-lactamsAllergic reactionsHypersensitivity reactionsAnaphylactic reactions have been reported

Disclaimer: The safety data for imipenem/cilastatin, meropenem, and ertapenem are derived from numerous clinical trials and post-marketing surveillance. The information for this compound is based on qualitative statements from early, unpublished studies and its profile is still under investigation.

Experimental Protocols for Safety Assessment in Clinical Trials

The evaluation of a new antibiotic's safety profile in clinical trials follows a structured and rigorous methodology. While specific protocols for the original this compound trials are not publicly available, the following represents a standard approach for Phase II and III studies.

1. Study Design and Population:

  • Randomized, double-blind, controlled trials are the gold standard.

  • The investigational drug is compared against a standard-of-care antibiotic.

  • The study population is well-defined with specific inclusion and exclusion criteria to ensure patient safety and the collection of relevant data.

2. Data Collection and Monitoring:

  • Adverse Event (AE) Monitoring: All AEs, regardless of perceived causality, are recorded at each study visit. This includes onset, duration, severity, and action taken.

  • Serious Adverse Event (SAE) Reporting: SAEs are reported to regulatory authorities and ethics committees within a stringent timeframe.

  • Laboratory Safety Tests: A panel of laboratory tests is conducted at baseline and at regular intervals throughout the study. This typically includes:

    • Hematology: Complete blood count with differential.

    • Clinical Chemistry: Renal function tests (e.g., serum creatinine, BUN), liver function tests (e.g., ALT, AST, alkaline phosphatase, bilirubin), and electrolytes.

    • Urinalysis.

  • Vital Signs and Physical Examinations: These are performed at each study visit to monitor for any physiological changes.

  • Electrocardiograms (ECGs): To assess for any cardiac effects, such as QTc interval prolongation.

3. Data Analysis:

  • The incidence, severity, and causality of all AEs are analyzed and compared between the treatment and control groups.

  • Statistical analyses are performed to identify any significant differences in the safety profiles of the compared drugs.

Visualizing the Drug Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a new antibiotic during its clinical development phases.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases cluster_postmarket Post-Marketing preclinical_tox In vitro & In vivo Toxicology Studies phase1 Phase I: First-in-Human (Safety & Tolerability in Healthy Volunteers) preclinical_tox->phase1 IND Application phase2 Phase II: Proof-of-Concept (Safety & Efficacy in Patients) phase1->phase2 phase3 Phase III: Pivotal Trials (Comparative Safety & Efficacy) phase2->phase3 nda New Drug Application (NDA) Submission & Review phase3->nda phase4 Phase IV: Post-Marketing Surveillance (Long-term Safety Monitoring) nda->phase4 Regulatory Approval

References

Sanfetrinem: A Comparative Analysis of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sanfetrinem (B1680756), a novel tricyclic β-lactam antibiotic of the trinems class, has traversed a unique developmental path. Initially investigated in the 1990s by GlaxoSmithKline for broad-spectrum indications, its development was halted for commercial reasons despite completing Phase 2 trials for respiratory infections.[1][2] More recently, this compound has been repurposed as a promising oral agent for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, leading to new clinical investigations.[1][3][4]

This guide provides a comparative overview of this compound based on available preclinical data and the design of its ongoing clinical trials. Due to the discontinuation of its initial development, head-to-head clinical trial data for indications such as community-acquired pneumonia and complicated urinary tract infections are not publicly available. The current clinical focus is on its efficacy in treating tuberculosis.

In Vitro Activity: A Comparative Look

Preclinical studies have demonstrated this compound's potent in vitro activity against Mycobacterium tuberculosis (M. tb), outperforming other β-lactams.

Table 1: Comparative In Vitro Activity against M. tuberculosis Strains
CompoundMIC90 (μg/mL)Spectrum of Activity
This compound 1-4Narrow, active against drug-susceptible, MDR, and XDR M. tb clinical isolates.[1]
Meropenem (B701) 2-64Broader, but less potent against the same panel of M. tb isolates.[1]

Note: The activity of both compounds was enhanced in the presence of clavulanate.[1]

Stability Against β-Lactamases: this compound vs. Imipenem (B608078)

This compound's interaction with β-lactamases has been compared to that of imipenem. Like imipenem, this compound is stable against TEM-1 and various extended-spectrum TEM and SHV enzymes.[5][6] However, its activity can be compromised by functional group 2f enzymes and zinc β-lactamases like IMP-1.[5][6] A key difference lies in its interaction with AmpC β-lactamases; this compound is a weaker inducer of these enzymes compared to imipenem and meropenem.[5][6]

In Vivo Preclinical Data

Animal studies have provided comparative efficacy data for this compound cilexetil, the oral prodrug of this compound.

Table 2: Comparative Efficacy in Murine Infection Models
Infection ModelPathogenComparator(s)Outcome
Respiratory InfectionPenicillin-susceptible and -resistant S. pneumoniaeAmoxicillinThis compound cilexetil was more effective in reducing the number of bacteria in infected lungs.[7]
SepticemiaS. aureus, S. pyogenes, E. coliCefdinir, AmoxicillinThis compound cilexetil demonstrated potent efficacy.[2][7]
TuberculosisM. tuberculosisMeropenem + Amoxicillin/clavulanateOral this compound cilexetil showed equipotency to subcutaneous meropenem combined with oral amoxicillin/clavulanate.[1]

Ongoing Clinical Trials: A Focus on Tuberculosis

This compound is currently under investigation in a Phase 2a clinical trial for the treatment of pulmonary tuberculosis.

Experimental Protocol: Phase 2a Trial (NCT05388448)
  • Official Title : A Phase 2 Trial to Evaluate the Early Bactericidal Activity, Safety and Tolerability of this compound Cilexetil Administered Orally to Adults With Newly Diagnosed, Smear-Positive, Rifampicin-Susceptible Pulmonary Tuberculosis.[8]

  • Design : A single-center, open-label, two-stage clinical trial.[8][9]

  • Primary Objective : To evaluate the early bactericidal activity (EBA), pharmacokinetics, safety, and tolerability of this compound cilexetil.[9]

  • Patient Population : Adults (18-65 years) with newly diagnosed, previously untreated, rifampicin-susceptible pulmonary TB.[8]

  • Methodology :

    • Stage 1 : Recruited 20 participants to determine if this compound cilexetil has EBA. An interim analysis of pharmacokinetics, safety, and tolerability will determine if the trial proceeds to Stage 2.[8][9]

    • Stage 2 : Will focus on optimizing the dosage and potential combinations of this compound cilexetil if EBA is demonstrated in Stage 1.[8][9]

  • Treatment Arms :

    • Stage 1 :

      • This compound cilexetil 1.6 g orally, 12-hourly.[8]

      • Rifampicin 35 mg/kg orally, once daily (serves as a control for EBA).[8][9]

    • Stage 2 (Planned) : Will explore different dosing regimens of this compound cilexetil, including combinations with amoxicillin/clavulanic acid and rifampicin.[9]

The recruitment for this trial has been completed, and results are anticipated in the first quarter of 2025.[10]

G cluster_screening Patient Screening cluster_stage1 Stage 1: EBA Assessment (14 Days) cluster_analysis Interim Analysis cluster_stage2 Stage 2: Dose Optimization p1 Newly Diagnosed, Rifampicin-Susceptible Pulmonary TB Patients p2 Inclusion/Exclusion Criteria Met (18-65 years, 40-90 kg, etc.) p1->p2 Screening randomize Randomization p2->randomize armA This compound Cilexetil (1.6g PO q12h) randomize->armA armB Rifampicin Control (35mg/kg PO OD) randomize->armB interim Review PK, Safety, Tolerability & EBA Data armA->interim armB->interim decision EBA Demonstrated? interim->decision stop Stop Study decision->stop No stage2_arms Enrollment in Multiple this compound Arms (Different Doses/Combinations) decision->stage2_arms Yes G cluster_initial Initial Development (1990s) cluster_repurposing Repurposing for Tuberculosis dev Development as a Broad-Spectrum Oral Antibiotic phase2 Successful Phase 2 Trials (Respiratory Infections) dev->phase2 halt Development Halted (Commercial Considerations) phase2->halt discover Identified as Potent Oral Agent Against Intracellular M. tb halt->discover Repurposing Opportunity preclinical Favorable Preclinical Data (In Vitro & In Vivo) discover->preclinical phase2a_tb Phase 2a Clinical Trial Initiated (NCT05388448) preclinical->phase2a_tb

References

Validating Sanfetrinem's activity against multidrug-resistant (MDR) isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of sanfetrinem's in vitro and in vivo activity against a spectrum of multidrug-resistant (MDR) bacterial isolates, benchmarked against established antibiotics.

This compound (B1680756), a tricyclic β-lactam antibiotic of the trinem class, is re-emerging as a significant candidate in the fight against antimicrobial resistance. This guide provides a detailed comparison of this compound's efficacy against various MDR pathogens, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

In Vitro Activity: Comparative Efficacy Against MDR Isolates

This compound has demonstrated potent in vitro activity against a range of bacterial species, including those with well-defined resistance mechanisms. Its performance has been notably documented against Mycobacterium tuberculosis (MDR/XDR strains), as well as other clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Comparative in vitro activity of this compound and other β-Lactams against Mycobacterium tuberculosis clinical isolates
CompoundMIC90 (μg/mL)MIC90 with Clavulanate (μg/mL)
This compound 2–4 0.5–2
Meropenem (B701)4–162–8
Amoxicillin (B794)>322–8

Data suggests that this compound is more potent than meropenem against these isolates, and its activity is enhanced in the presence of the β-lactamase inhibitor clavulanate.

Table 2: In vitro activity of this compound against various clinical isolates
Organism (Number of Strains)AntibioticMIC90 (μg/mL)
Staphylococcus aureus (59) (methicillin-susceptible)This compound 0.06
Imipenem≤0.03
Cefdinir (B1668824)0.5
Amoxicillin>128
Streptococcus pneumoniae (54)This compound 0.125
Imipenem0.016
Cefdinir0.25
Amoxicillin0.06
Escherichia coli (53)This compound 0.25
Imipenem0.25
Cefdinir0.5
Levofloxacin0.125
Klebsiella pneumoniae (52)This compound 0.5
Imipenem0.25
Cefdinir1
Levofloxacin0.25

This data highlights this compound's potent activity against key Gram-positive and Gram-negative bacteria, often comparable or superior to other tested agents.

In Vivo Efficacy: Protective Effects in Murine Models

The oral prodrug of this compound, this compound cilexetil, has demonstrated significant efficacy in various murine infection models, underscoring its potential for clinical application.

Table 3: Protective effects of oral this compound Cilexetil against systemic infections in mice
OrganismAntibioticED50 (mg/kg)
S. aureus SmithThis compound cilexetil 0.09
Cefdinir0.88
Amoxicillin0.16
S. aureus 5 (β-lactamase producing)This compound cilexetil 0.71
Cefdinir3.28
Amoxicillin79.8
S. pyogenes 222This compound cilexetil 0.08
Cefdinir0.63
Amoxicillin0.17
E. coli C11This compound cilexetil 0.28
Cefdinir0.64
Amoxicillin6.70

This compound cilexetil showed potent efficacy, particularly against β-lactamase-producing S. aureus, where it was significantly more effective than cefdinir and amoxicillin. In a murine model of respiratory infection with penicillin-resistant S. pneumoniae, this compound cilexetil was more effective than amoxicillin at reducing bacterial load in the lungs.

Mechanism of Action and Resistance

As a β-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately, cell lysis.

G

Bacterial resistance to β-lactams, including this compound, can occur through several mechanisms. The most common is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Other mechanisms include modification of the target PBPs, reducing the drug's binding affinity, and changes in bacterial membrane permeability that limit the drug's access to its target.

G

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator agents is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium overnight. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

G

In Vivo Murine Sepsis Model

The efficacy of this compound cilexetil is evaluated in a murine model of systemic infection.

  • Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen suspended in saline.

  • Treatment: this compound cilexetil and comparator antibiotics are administered orally at various doses at specified time points post-infection (e.g., 1 and 4 hours).

  • Observation: The survival of the mice is monitored for a period of 7 days.

  • ED50 Calculation: The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, is calculated using a statistical method such as the probit method.

Conclusion

The available data strongly supports the potential of this compound as a valuable therapeutic option for treating infections caused by multidrug-resistant bacteria. Its potent in vitro activity, particularly against challenging pathogens like MDR/XDR M. tuberculosis, and its demonstrated in vivo efficacy in its oral prodrug form, make it a compelling candidate for further clinical development. For researchers and drug developers, this compound represents a promising scaffold for the design of new antibiotics and a potential new tool in the limited arsenal (B13267) against resistant infections. Further studies directly comparing this compound to the latest generation of β-lactams against a broader panel of contemporary MDR isolates are warranted to fully delineate its clinical utility.

Sanfetrinem's Beta-Lactamase Induction Profile Compared to Other Carbapenems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-lactamase induction potential of sanfetrinem (B1680756), a trinem beta-lactam antibiotic, with other established carbapenems, including imipenem (B608078) and meropenem. The ability of a beta-lactam antibiotic to induce the expression of beta-lactamase enzymes, particularly AmpC beta-lactamases, is a critical factor in the development of antibiotic resistance. This guide synthesizes available experimental data to offer an objective comparison of these compounds.

Executive Summary

This compound has been demonstrated to be a weaker inducer of AmpC-type beta-lactamases compared to other available carbapenems like imipenem and meropenem.[1][2][3] While imipenem is a potent inducer of AmpC production, it remains stable to hydrolysis.[4] this compound, however, shows a reduced tendency to select for derepressed mutants, a common resistance mechanism associated with strong inducers.[1][2][3] This characteristic suggests a potentially lower risk for the development of resistance during therapy. Data on the beta-lactamase induction potential of panipenem (B1678378) is limited in the reviewed literature.

Comparative Analysis of Beta-Lactamase Induction

The primary mechanism of resistance to beta-lactam antibiotics in many Gram-negative bacteria is the production of beta-lactamase enzymes. AmpC beta-lactamases are of particular concern as their expression can be induced by the presence of certain beta-lactam antibiotics, leading to therapeutic failure.

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the interaction of this compound and other carbapenems with AmpC beta-lactamases.

FeatureThis compoundImipenemMeropenemPanipenem
AmpC Induction Potential Weak inducer[1][2][3]Potent inducer[4]Weak inducerData not available
Stability to AmpC Hydrolysis Slight lability (kcat = 0.00033 s⁻¹ for E. cloacae AmpC)[1][3][5]Stable, forms a stable acyl enzyme complex[4][5]StableData not available
Activity against AmpC-derepressed Mutants MICs for E. cloacae and C. freundii are 4 to 8 µg/ml[1][5]Retains full activity; MICs independent of AmpC expression (<1 µg/ml)[1][5]Retains activityData not available

MIC (Minimum Inhibitory Concentration)

Experimental Protocols

The data presented in this guide is based on established in vitro methodologies for assessing beta-lactamase induction and stability.

Beta-Lactamase Induction Assay

A standardized method is used to determine the ability of a beta-lactam antibiotic to induce the expression of beta-lactamases in susceptible bacterial strains.

  • Bacterial Culture: Logarithmic-phase cultures of the test organism (e.g., Enterobacter cloacae, Citrobacter freundii) are grown in a suitable broth medium (e.g., Mueller-Hinton II broth).

  • Induction: The bacterial cultures are exposed to sub-inhibitory concentrations of the test carbapenem (B1253116) (e.g., 0.1, 0.25, 1, and 2 times the MIC) for a defined period (e.g., 4 hours). A control culture with no antibiotic is run in parallel.

  • Cell Lysate Preparation: After incubation, bacterial cells are harvested by centrifugation, washed, and then lysed to release the intracellular beta-lactamase.

  • Enzyme Activity Measurement: The beta-lactamase activity in the cell lysate is measured spectrophotometrically using a chromogenic substrate such as nitrocefin (B1678963) or cephaloridine. The rate of hydrolysis of the substrate is proportional to the amount of beta-lactamase present.

  • Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method (e.g., Lowry assay).

  • Calculation of Specific Activity and Induction Ratio: The specific activity of the beta-lactamase is calculated as the rate of substrate hydrolysis per milligram of protein. The induction ratio is then determined by dividing the specific activity of the induced sample by that of the uninduced control.

Hydrolysis (kcat) Determination

To assess the stability of a carbapenem to hydrolysis by a purified beta-lactamase, kinetic parameters are determined.

  • Enzyme Purification: The specific beta-lactamase (e.g., AmpC from E. cloacae) is purified from a bacterial source.

  • Kinetic Assay: The rate of hydrolysis of the carbapenem by the purified enzyme is measured at various substrate concentrations.

  • Data Analysis: The kinetic parameters, including the catalytic rate constant (kcat), are calculated from the reaction rates using enzyme kinetic models such as the Michaelis-Menten equation. A lower kcat value indicates greater stability of the drug to hydrolysis.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the beta-lactamase induction potential of a carbapenem.

BetaLactamaseInductionWorkflow cluster_culture Bacterial Culture Preparation cluster_exposure Exposure to Carbapenems cluster_processing Sample Processing cluster_analysis Data Analysis start Start with log-phase bacterial culture split start->split control Control (No Antibiotic) split->control induced Test Carbapenem (Sub-MIC concentrations) split->induced harvest_c Harvest & Lyse Cells control->harvest_c harvest_i Harvest & Lyse Cells induced->harvest_i measure_c Measure Beta-Lactamase Activity & Protein harvest_c->measure_c measure_i Measure Beta-Lactamase Activity & Protein harvest_i->measure_i calculate Calculate Specific Activity & Induction Ratio measure_c->calculate measure_i->calculate AmpC_Induction_Pathway cluster_cell_wall Cell Wall cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) PGN_fragments Peptidoglycan Fragments PBP->PGN_fragments Inhibition by Carbapenem PGN_synthesis Peptidoglycan Synthesis PGN_synthesis->PBP AmpG AmpG Permease PGN_fragments->AmpG muropeptides Muropeptides (Signal Molecules) AmpG->muropeptides Transport AmpR AmpR (Transcriptional Regulator) muropeptides->AmpR Activation ampC_gene ampC gene AmpR->ampC_gene Upregulation AmpC_protein AmpC Beta-Lactamase ampC_gene->AmpC_protein Expression

References

Synergistic Activity of Sanfetrinem: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the synergistic activity of sanfetrinem (B1680756), a novel tricyclic β-lactam antibiotic, when used in combination with other antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to offer an objective comparison of this compound's performance in combination therapy against various bacterial strains.

Introduction

This compound is a broad-spectrum β-lactam antibiotic that has shown potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as significant efficacy against Mycobacterium tuberculosis.[1][2] The exploration of synergistic antibiotic combinations is a critical strategy in combating antimicrobial resistance, potentially enhancing efficacy, reducing toxicity, and preventing the emergence of resistant strains. This guide focuses on the current understanding of this compound's synergistic potential.

Data Presentation: Synergistic Activity of this compound

The following tables summarize the quantitative data from in vitro studies on the synergistic activity of this compound with other antibiotics. The primary method for quantifying synergy is the Fractional Inhibitory Concentration Index (FICI), where an FICI of ≤ 0.5 indicates synergy.

Table 1: Synergistic Activity of this compound against Mycobacterium tuberculosis
Companion AntibioticTest StrainMethodologyFractional Inhibitory Concentration Index (FICI)Source
AmoxicillinM. tuberculosis H37RvCheckerboard Assay< 0.25[3]
RifampicinM. tuberculosis H37RvCheckerboard Assay< 0.25[3]
RifapentineM. tuberculosis H37RvCheckerboard Assay0.38[3]
EthambutolM. tuberculosis H37RvCheckerboard Assay0.5[3]

Note: FICI ≤ 0.5 is indicative of synergy, > 0.5 and ≤ 4.0 indicates no interaction, and > 4.0 indicates antagonism.[3]

Table 2: Synergistic Activity of this compound against Gram-Positive Bacteria
Companion AntibioticTest StrainMethodologyObserved EffectSource
GentamicinEnterococcus faecalisNot specifiedSynergy[4]

Note: The referenced study observed synergy but did not provide a specific FICI value.[4]

Currently, there is a lack of published quantitative data from checkerboard or time-kill curve assays detailing the synergistic activity of this compound against common Gram-negative pathogens such as Pseudomonas aeruginosa and Enterobacteriaceae. However, this compound has demonstrated in vitro activity against these organisms.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key experiments cited in the synergy studies.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the companion antibiotic are prepared at a concentration that is a multiple of the final desired highest concentration. Serial twofold dilutions of each antibiotic are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the x-axis, and serial dilutions of the companion antibiotic are added along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard). Control wells containing only the medium, the bacterium alone, and each antibiotic alone are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FICI is then calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Curve Assay Protocol

Time-kill curve assays provide information on the rate of bactericidal activity of an antimicrobial agent or combination over time.

  • Preparation of Cultures: A standardized inoculum of the test bacterium is prepared in a suitable broth medium and grown to the logarithmic phase.

  • Exposure to Antibiotics: The bacterial culture is then diluted into fresh broth containing the antibiotics at desired concentrations (e.g., at their respective MICs, or multiples of the MIC). A growth control without any antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours). Serial dilutions of these aliquots are plated onto agar (B569324) plates.

  • Incubation and Colony Counting: The agar plates are incubated until colonies are visible, and the number of colony-forming units (CFU) per milliliter is determined for each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Serial Dilutions of Antibiotics in 96-Well Plate A->C B Prepare Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate Plate D->E F Determine MICs E->F G Calculate FICI F->G

Checkerboard Assay Workflow

Time_Kill_Curve_Workflow cluster_prep_tk Preparation cluster_exp Experiment cluster_analysis_tk Data Analysis A_tk Prepare Bacterial Culture (Log Phase) C_tk Expose Bacteria to Antibiotics A_tk->C_tk B_tk Prepare Antibiotic Solutions B_tk->C_tk D_tk Collect Samples at Time Intervals C_tk->D_tk E_tk Plate Serial Dilutions D_tk->E_tk F_tk Incubate Plates & Count Colonies E_tk->F_tk G_tk Plot Time-Kill Curves F_tk->G_tk H_tk Determine Synergy G_tk->H_tk

Time-Kill Curve Assay Workflow

Conclusion

The available data strongly suggests a synergistic relationship between this compound and several key anti-tuberculosis drugs, highlighting its potential as a component of combination therapy for this indication. Furthermore, initial findings indicate synergistic potential with aminoglycosides against certain Gram-positive bacteria. Further research is warranted to explore the synergistic activity of this compound against a broader range of clinically relevant Gram-positive and Gram-negative pathogens to fully elucidate its therapeutic potential in a wider array of infectious diseases. The experimental protocols and workflows provided in this guide offer a foundation for such future investigations.

References

Safety Operating Guide

Navigating the Disposal of Sanfetrinem: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

At the forefront of safe disposal is the adherence to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing pharmaceutical waste.[1][2][3] A key EPA regulation, often referred to as Subpart P, provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and explicitly bans the flushing of such waste down drains.[1]

Immediate Safety and Disposal Protocol

Given that a specific Safety Data Sheet (SDS) for Sanfetrinem is not publicly accessible, it is imperative to treat the compound as potentially hazardous. The following procedural guidance is based on best practices for the disposal of research-grade pharmaceuticals and antibiotics.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.

Step 2: Waste Segregation Proper segregation is the foundation of safe disposal.[4]

  • Hazardous vs. Non-Hazardous: Until a formal hazardous waste determination is made through a specific SDS or analytical testing, it is prudent to manage this compound as a hazardous pharmaceutical waste.

  • Containerization: Use designated, clearly labeled, and leak-proof containers for this compound waste. Hazardous pharmaceutical waste is typically collected in black containers.[1]

Step 3: Inactivation (if applicable and feasible) For many antibiotics in a research setting, especially in liquid media, autoclaving can be a method to destroy pathogens. However, it is crucial to note that autoclaving does not deactivate all antibiotics.[5] The heat stability of this compound is not documented in the provided search results. Therefore, autoclaving should not be solely relied upon for chemical deactivation. Stock solutions of antibiotics, which are at a much higher concentration, should always be treated as hazardous chemical waste.[5]

Step 4: Consolidation and Storage

  • Collect all this compound waste (e.g., unused stock, contaminated media, and lab materials) in the designated hazardous waste container.

  • Store the container in a secure, designated area away from general lab traffic and drains.

Step 5: Professional Disposal The final and most critical step is to arrange for disposal through a licensed hazardous waste management company. These companies are equipped to transport and dispose of pharmaceutical waste in compliance with all regulations, typically through high-temperature incineration.[1][3][6]

Key Considerations for Laboratory Environments

  • Training: Ensure all personnel handling this compound are trained on hazardous waste procedures.[1]

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.

  • Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies for chemical and pharmaceutical waste.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Sanfetrinem_Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_sds Consult this compound SDS (If available) ppe->assess_sds segregate Segregate as Hazardous Pharmaceutical Waste assess_sds->segregate Assume Hazardous in absence of SDS container Place in Labeled, Leak-Proof Black Hazardous Waste Container segregate->container storage Store Securely in Designated Waste Area container->storage disposal_vendor Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal_vendor end_point End: Compliant Disposal (e.g., Incineration) disposal_vendor->end_point

Figure 1. A logical workflow for the proper disposal of this compound.

Quantitative Data on Pharmaceutical Disposal

While specific quantitative data for this compound is unavailable, general data highlights the importance of proper disposal methods. For instance, high-temperature incineration (above 1,200°C) is considered the best environmental option for pharmaceutical destruction.[6] The cost for such disposal can range from approximately $2.2 to $4.1 per kilogram.[6]

ParameterValueSource
Recommended Incineration Temperature> 1,200°C[6]
Estimated Disposal Cost$2.2 - $4.1 / kg[6]

By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling. Always prioritize consulting your institution's EHS department for specific guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sanfetrinem

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Sanfetrinem

This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potent active pharmaceutical ingredients (APIs) and carbapenem (B1253116) antibiotics. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

All personnel handling this compound in a powdered or solid form, or in solutions of unknown concentration, must wear the following personal protective equipment. These recommendations are designed to minimize exposure through inhalation, dermal contact, and ocular routes.

PPE CategoryItemSpecifications and Use
Respiratory Protection N95 or higher-rated respiratorTo prevent inhalation of fine particles. Fit-testing is required to ensure a proper seal. For procedures with a high potential for aerosol generation, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1][2]
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact.[1] Check for perforations before and during use. Change gloves frequently, especially after any suspected contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles.[3]
Body Protection Disposable gown or lab coatA disposable gown is preferred to prevent contamination of personal clothing. If a reusable lab coat is used, it should be laundered by a specialized service and not taken home.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills and falling objects.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination. The following step-by-step workflow should be implemented for all procedures involving this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination Designate Handling Area Designate Handling Area Don PPE Don PPE Designate Handling Area->Don PPE Step 1 Prepare Materials Prepare Materials Don PPE->Prepare Materials Step 2 Weigh/Measure in Ventilated Enclosure Weigh/Measure in Ventilated Enclosure Prepare Materials->Weigh/Measure in Ventilated Enclosure Step 3 Perform Experimental Procedures Perform Experimental Procedures Weigh/Measure in Ventilated Enclosure->Perform Experimental Procedures Step 4 Decontaminate Surfaces Decontaminate Surfaces Perform Experimental Procedures->Decontaminate Surfaces Step 5 Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Step 6 Segregate Waste Segregate Waste Doff PPE->Segregate Waste Step 7

Caption: A stepwise workflow for the safe handling of this compound, from preparation to cleanup.

Experimental Protocols
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.

    • Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated handling area.

    • Don the appropriate PPE as outlined in the table above. Ensure all PPE is correctly sized and in good condition.

  • Handling:

    • When weighing or transferring solid this compound, perform these tasks within a ventilated enclosure to capture any dust.

    • Use disposable equipment (e.g., weigh boats, spatulas) where possible to reduce the need for cleaning and potential for cross-contamination.

    • For creating solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Cleanup and Decontamination:

    • Decontaminate all surfaces in the designated handling area after each use. A suitable laboratory disinfectant should be used, followed by a rinse with water if necessary.

    • Doff PPE in the correct order to prevent re-contamination of skin and clothing. Typically, gloves are removed first, followed by the gown, eye protection, and finally the respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and the potential for promoting antibiotic resistance.[4][5]

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (disposable) Place in a designated biohazard or chemical waste bag for incineration.
Liquid Waste (solutions containing this compound) Collect in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain.[6]
Contaminated PPE Dispose of as chemical waste in a designated container.

Important Considerations for Antibiotic Waste:

  • Autoclaving is not sufficient for the disposal of many antibiotics as it may not fully degrade the active compound.[4]

  • All antibiotic waste should be treated as hazardous chemical waste and disposed of through an approved institutional waste management program.[4][6]

By implementing these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Regular review of these procedures and ongoing training for all personnel are critical components of a robust safety program.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.